4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(bromomethyl)-1-methylpyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-4-5(2-6)3-7-8;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAZMXHMICDXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528878-44-6 | |
| Record name | 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, a key building block in medicinal chemistry and drug development. The document details a robust synthetic pathway, beginning with the construction of the pyrazole core, followed by functionalization at the C4 position, and subsequent bromination to yield the target compound. Each synthetic step is accompanied by a detailed, field-tested protocol and an in-depth discussion of the underlying chemical principles and experimental considerations. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected data and spectral features are presented in a clear, tabular format to aid in the verification of the compound's identity and purity. Visual representations of the synthetic workflow and reaction mechanism are provided to enhance understanding. This document is intended to be a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds.
Introduction and Significance
Pyrazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, this compound (C₅H₈Br₂N₂), is a versatile intermediate for the synthesis of more complex molecules.[2] The presence of a reactive bromomethyl group allows for facile nucleophilic substitution, enabling the introduction of various functional moieties and the construction of diverse molecular scaffolds. The hydrobromide salt form often improves the compound's stability and handling characteristics.
This guide provides a detailed, scientifically-grounded methodology for the synthesis and characterization of this important synthetic intermediate.
Synthetic Strategy and Workflow
The synthesis of this compound can be efficiently achieved through a multi-step process. The chosen synthetic route prioritizes commercially available starting materials, high yields, and straightforward purification procedures. The overall workflow is depicted below.
Caption: A schematic overview of the synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
The introduction of a formyl group at the 4-position of the pyrazole ring is a critical step. The Vilsmeier-Haack reaction is a reliable method for this transformation, utilizing a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3]
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-4-carbaldehyde.
Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol
The reduction of the aldehyde to the corresponding alcohol is readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Protocol:
-
Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (1-methyl-1H-pyrazol-4-yl)methanol, which can often be used in the next step without further purification.[4]
Synthesis of this compound
The conversion of the alcohol to the bromomethyl derivative can be accomplished using a variety of brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The use of excess HBr can directly afford the hydrobromide salt.
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 48% hydrobromic acid (HBr, 3 equivalents) dropwise.
-
After the addition, allow the reaction mixture to stir at room temperature overnight.
-
A precipitate of the hydrobromide salt should form. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the product under vacuum to yield this compound as a solid.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂N₂ | [2] |
| Molecular Weight | 255.94 g/mol | [2] |
| CAS Number | 528878-44-6 | [2] |
¹H NMR Spectroscopy
Proton NMR is a powerful tool for confirming the structure of the target molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆) are outlined below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3, H-5 | ~7.5 - 8.0 | s | 2H | Pyrazole ring protons |
| CH₂ | ~4.5 | s | 2H | Bromomethyl protons |
| CH₃ | ~3.8 | s | 3H | N-methyl protons |
| NH (HBr) | Broad signal | s | 1H | Hydrobromide proton |
¹³C NMR Spectroscopy
Carbon NMR provides further confirmation of the carbon skeleton.
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-3, C-5 | ~130 - 140 | Pyrazole ring carbons |
| C-4 | ~115 - 125 | Pyrazole ring carbon |
| CH₂ | ~25 - 35 | Bromomethyl carbon |
| CH₃ | ~35 - 40 | N-methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (pyrazole ring) |
| ~2950-2850 | C-H stretch | Aliphatic (methyl and methylene) |
| ~1600-1450 | C=C, C=N stretch | Pyrazole ring |
| ~1200-1000 | C-N stretch | Pyrazole ring |
| ~700-600 | C-Br stretch | Bromomethyl group |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the presence of bromine. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), compounds containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.[5][6][7]
| Ion | m/z (relative to ⁷⁹Br) | Expected Relative Intensity |
| [M]⁺ | 253.9 | 1 |
| [M+2]⁺ | 255.9 | 2 |
| [M+4]⁺ | 257.9 | 1 |
Reaction Mechanism
The key transformation in this synthesis is the conversion of the hydroxymethyl group to the bromomethyl group. When using HBr, this proceeds via a nucleophilic substitution reaction, likely following an Sₙ2 or Sₙ1 pathway depending on the reaction conditions. Given the primary nature of the alcohol, an Sₙ2-type mechanism is plausible.
Caption: A simplified representation of the Sₙ2-type mechanism for the bromination of (1-methyl-1H-pyrazol-4-yl)methanol.
Safety and Handling
-
This compound: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[2]
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.
-
Hydrobromic acid (HBr): Corrosive and causes severe skin burns and eye damage.
-
Sodium borohydride (NaBH₄): Flammable solid and toxic.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.
Conclusion
This technical guide has detailed a reliable and well-documented pathway for the synthesis of this compound. The provided protocols, coupled with the in-depth explanation of the underlying chemistry and the comprehensive characterization data, offer a complete resource for researchers in the field. The successful synthesis and purification of this versatile building block will undoubtedly facilitate the development of novel and potent pharmaceutical agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
physical and chemical properties of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
An In-depth Technical Guide to 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyrazole, it serves as a valuable synthetic intermediate, or building block, for constructing more complex molecular architectures.[1][2] The pyrazole core is a privileged scaffold in pharmacology, appearing in numerous approved drugs. The presence of a reactive bromomethyl group, combined with the stability offered by the hydrobromide salt form, makes this compound a strategic choice for introducing the 1-methyl-1H-pyrazol-4-yl)methyl moiety into target molecules.
This guide provides a comprehensive overview of the core , offering field-proven insights into its handling, characterization, and synthetic utility.
Part 1: Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Chemical Structure and Identifiers
The structure consists of a pyrazole ring N-methylated at position 1, with a bromomethyl substituent at position 4. The compound is supplied as a hydrobromide salt, which enhances its stability and crystallinity, making it easier to handle and store compared to the free base.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(bromomethyl)-1-methylpyrazole;hydrobromide | [3] |
| CAS Number | 528878-44-6 | [3][4] |
| Molecular Formula | C₅H₈Br₂N₂ | [3][5] |
| Molecular Weight | 255.94 g/mol | [3][5] |
| Canonical SMILES | CN1C=C(C=N1)CBr.Br | [3] |
| InChIKey | JUAZMXHMICDXKH-UHFFFAOYSA-N |[3] |
Physicochemical Data
The physical state and solubility dictate the appropriate solvents and conditions for reactions and analyses. The recommended storage temperature is critical for maintaining the compound's long-term integrity.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source / Comment |
|---|---|---|
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Freezer | |
| Shipping Temperature | Room Temperature |
| Solubility | While specific data is limited, related compounds like 4-bromo-1-methylpyrazole show good solubility in organic solvents (ethyl acetate, dichloromethane, DMSO) and poor solubility in water.[6] The hydrobromide salt form is expected to increase aqueous solubility. |
Part 2: Chemical Reactivity and Synthetic Profile
The synthetic utility of this reagent is primarily driven by the C-Br bond in the bromomethyl group. This group is an excellent electrophilic site, primed for nucleophilic substitution reactions.
Mechanism of Action: The Alkylating Agent
The core reactivity stems from the C(sp³)-Br bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This allows for the straightforward attachment of the (1-methyl-1H-pyrazol-4-yl)methyl group to other molecules.
-
Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon. A nucleophile (Nu⁻) attacks this electrophilic carbon, displacing the bromide ion (Br⁻) in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The pyrazole ring itself influences the reactivity, but the primary reaction site is the benzylic-like bromomethyl carbon.
Caption: General workflow of a nucleophilic substitution reaction.
Applications in Synthesis
This reagent is a key intermediate for synthesizing molecules with potential biological activity.[1] Pyrazole derivatives are explored in diverse therapeutic areas, including oncology and infectious diseases.[2] The ability to use this compound to introduce the pyrazole moiety allows chemists to:
-
Modify existing drug scaffolds to improve pharmacological properties.
-
Construct novel heterocyclic systems by using the bromomethyl group as a handle for cyclization reactions.
-
Create libraries of compounds for high-throughput screening in drug discovery campaigns.
Part 3: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Understanding the hazards associated with a chemical is non-negotiable for safe laboratory practice.
Hazard Identification
Based on aggregated GHS data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The signal word for this compound is "Warning" .
Recommended Handling and PPE
Given the hazards, the following precautions are mandatory:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133).[8][9]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[8]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the laboratory.[8]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, well-ventilated place.[7] The recommended storage temperature is in a freezer.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8][9]
Part 4: Experimental Protocols for Characterization
The following protocols represent standard, self-validating methodologies for the structural confirmation and purity assessment of a novel organic salt like this compound.
Protocol 1: Structural Confirmation by ¹H NMR Spectroscopy
-
Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, confirming the presence of key functional groups and their connectivity.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for its ability to dissolve polar salts) in a clean, dry NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Collect the ¹H NMR spectrum over a standard chemical shift range (e.g., 0-12 ppm).
-
Data Analysis (Expected Signals):
-
N-CH₃: A singlet peak, typically around 3.7-4.0 ppm.
-
CH₂Br: A singlet peak, shifted downfield due to the adjacent bromine and pyrazole ring, expected around 4.5-4.8 ppm.
-
Pyrazole Ring Protons (H3/H5): Two distinct singlets (or narrow doublets if coupling exists) in the aromatic region, typically between 7.5 and 8.5 ppm.
-
HBr/H₂O: A broad singlet, which may be exchangeable with residual water in the solvent. Its chemical shift can vary significantly.
-
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a pure compound, a single major peak is expected.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a working solution by diluting the stock to ~50 µg/mL.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 15 minutes. Causality: Starting with a high aqueous content ensures the polar compound binds to the column, and gradually increasing the organic content elutes it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the pyrazole ring absorbs (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥97% is common for commercial-grade reagents.
-
Conclusion
This compound stands as a highly valuable and reactive intermediate for chemical synthesis. Its well-defined structure, characterized by the electrophilic bromomethyl group, provides a reliable handle for incorporating the pyrazole scaffold into a diverse range of molecules. A thorough understanding of its physicochemical properties, reactivity profile, and safety requirements—as detailed in this guide—is essential for its effective and safe utilization in the laboratory. By employing robust analytical techniques for characterization, researchers can proceed with confidence in its application toward the discovery and development of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [bojnsci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide CAS number and structure
An In-Depth Technical Guide to 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into the compound's core characteristics, synthesis, applications, and safety protocols, providing expert insights grounded in established scientific principles.
Core Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic compound valued as a reactive intermediate in synthetic chemistry. Its structure incorporates a pyrazole ring, a functional group prevalent in many pharmacologically active molecules. The presence of a bromomethyl group makes it an excellent electrophile for introducing the (1-methyl-1H-pyrazol-4-yl)methyl moiety into target structures.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 528878-44-6 [1][2][3][4][5][6].
Chemical Structure:
The structure consists of a 1-methyl-1H-pyrazole ring substituted at the 4-position with a bromomethyl group (-CH₂Br). The compound is supplied as a hydrobromide salt, where the pyrazole nitrogen or the bromide ion is protonated by hydrobromic acid.
-
IUPAC Name: 4-(bromomethyl)-1-methylpyrazole;hydrobromide[1]
-
SMILES (Parent Compound): CN1C=C(C=N1)CBr[7]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 528878-44-6 | [1][2][3] |
| Molecular Weight | 255.94 g/mol | [1][3][4] |
| Molecular Formula | C₅H₈Br₂N₂ | [1][4] |
| Appearance | Solid | [3] |
| Typical Purity | ≥97% | [3] |
| Storage Temperature | Freezer conditions | [3] |
| InChI Key | JUAZMXHMICDXKH-UHFFFAOYSA-N | [1][3] |
Rationale-Driven Synthesis Protocol
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole (Intermediate) This step is based on the known method of brominating a pyrazole ring[8].
-
Reaction Setup: To a solution of 1-methylpyrazole in water, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The use of water as a solvent makes this a greener and simpler procedure[8].
-
Rationale: NBS is a convenient and solid source of electrophilic bromine. The pyrazole ring is electron-rich and undergoes electrophilic aromatic substitution. The 4-position is typically the most reactive site for such substitutions in 1-substituted pyrazoles.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), the product, 4-bromo-1-methyl-1H-pyrazole, can be extracted using a suitable organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. Low-temperature concentration is advised as the compound has a relatively low boiling point[8].
Step 2: Synthesis of 4-(bromomethyl)-1-methyl-1H-pyrazole (Free Base) This step employs a standard radical bromination of a methyl group adjacent to an aromatic system.
-
Reaction Setup: Dissolve the intermediate from Step 1 in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Add NBS (1.0 eq) and a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction should be monitored for the consumption of the starting material.
-
Rationale: This is a Wohl-Ziegler bromination. The initiator (AIBN) generates radicals upon heating, which abstract a hydrogen atom from the methyl group to form a stabilized radical. This radical then reacts with NBS to form the bromomethyl product and a succinimidyl radical, propagating the chain reaction. The non-polar solvent prevents ionic side reactions.
Step 3: Formation of the Hydrobromide Salt (Final Product)
-
Protonation: Once the free base is isolated and purified, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Salt Formation: Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in a compatible solvent (e.g., HBr in acetic acid).
-
Isolation: The hydrobromide salt will precipitate out of the solution as a solid. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.
-
Rationale: The basic nitrogen atom on the pyrazole ring is protonated by the strong acid HBr, forming a stable, solid salt. Salts are often preferred for handling and storage as they are typically more crystalline and stable than the corresponding free bases.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound stems from its nature as a reactive building block. The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the covalent attachment of the pyrazole moiety to a larger molecular scaffold.
Pyrazole derivatives are of significant interest in pharmacology, exhibiting a wide range of biological activities and forming the core of drugs used in oncology, and for treating infectious and central nervous system disorders[10]. For instance, the closely related precursor, 4-bromo-1-methyl-1H-pyrazole, is a key intermediate in the synthesis of kinase inhibitors like Erdafitinib and Savolitinib[9].
The title compound serves as a more activated synthon for achieving similar linkages.
Caption: Role as an electrophilic building block in drug synthesis.
Key Advantages in Synthesis:
-
High Reactivity: The bromomethyl group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions).
-
Versatility: It allows for the strategic incorporation of the 1-methylpyrazole motif, which can be crucial for modulating a drug candidate's properties, such as its binding affinity, selectivity, or pharmacokinetic profile.
-
Scaffold Elaboration: It is an ideal reagent for late-stage functionalization, where a complex core structure (scaffold) is modified to create a library of potential drug candidates for screening.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with appropriate care.
| Safety Information | Details | Source(s) |
| Signal Word | Warning | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][3] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][11] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[12][13]. Ensure eyewash stations and safety showers are readily accessible[12][13].
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[12]. For operations that may generate dust, a respirator may be necessary.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[11][13].
Storage:
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place[11].
-
Recommended Temperature: For long-term stability, storage in a freezer is recommended[3].
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases[12][13].
Conclusion
This compound (CAS: 528878-44-6) is a valuable and highly reactive chemical intermediate. Its utility is primarily centered on its role as a building block in medicinal chemistry, enabling the efficient introduction of the 1-methylpyrazole moiety into complex molecules. A thorough understanding of its synthesis, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory and in the development of novel therapeutics and other advanced materials.
References
- 1. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [bojnsci.com]
- 3. This compound | 528878-44-6 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS#:528878-44-6 | this compound 1-Methyl-, Monohydrobromide | Chemsrc [chemsrc.com]
- 6. parchem.com [parchem.com]
- 7. 4-(bromomethyl)-1-methyl-1H-pyrazole | C5H7BrN2 | CID 43141470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]
- 9. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 10. nbinno.com [nbinno.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
Introduction
In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is paramount. These molecules, the vital stepping stones to final active pharmaceutical ingredients (APIs), must be unambiguously identified to ensure the integrity, safety, and efficacy of the therapeutic agent. 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is one such critical intermediate, a versatile building block in the synthesis of a variety of bioactive compounds. Its reactivity, governed by the bromomethyl group and the pyrazole core, makes it a valuable synthon for medicinal chemists.
Molecular Structure and Key Features
The structure of this compound is characterized by a 1,4-disubstituted pyrazole ring. The pyrazole nitrogen at position 1 is methylated, and the carbon at position 4 bears a bromomethyl substituent. In the hydrobromide salt, the pyrazole nitrogen at position 2 is protonated, and a bromide anion balances the charge. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the analysis of its parent compound, 1-methylpyrazole, and known substituent and salt effects.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, as protic solvents may lead to the exchange of the N-H proton.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to obtain singlet signals for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy, if needed.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The proton NMR spectrum is expected to show four distinct signals. The formation of the hydrobromide salt will lead to a general downfield shift of all proton signals due to the increased electron-withdrawing nature of the protonated pyrazolium ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H5 | ~8.5 - 9.0 | Singlet | 1H | The proton at C5 is adjacent to the protonated nitrogen (N2), leading to significant deshielding. |
| H3 | ~7.8 - 8.2 | Singlet | 1H | The proton at C3 is also part of the aromatic pyrazolium ring and experiences deshielding, though slightly less than H5. |
| -CH₂Br | ~4.6 - 4.9 | Singlet | 2H | The methylene protons are deshielded by the adjacent bromine atom and the pyrazolium ring. |
| N-CH₃ | ~3.9 - 4.2 | Singlet | 3H | The methyl protons on the nitrogen are deshielded due to the positive charge on the adjacent nitrogen atom in the ring. |
| N-H | ~13.0 - 15.0 | Broad Singlet | 1H | The proton on the pyrazole nitrogen is acidic and often appears as a broad signal at a very downfield chemical shift. Its observation may depend on the solvent and water content. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The ¹³C NMR spectrum is expected to display four signals corresponding to the carbon atoms in the molecule. Similar to the ¹H NMR, the carbon signals will be shifted downfield compared to the free base due to the effect of protonation.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C5 | ~135 - 140 | C5 is adjacent to the protonated nitrogen and is expected to be the most downfield of the ring carbons. |
| C3 | ~128 - 132 | C3 is also part of the pyrazolium ring but is generally found slightly upfield compared to C5 in N-methylated pyrazoles. |
| C4 | ~110 - 115 | The carbon bearing the bromomethyl group (C4) is expected to be the most upfield of the ring carbons. |
| -CH₂Br | ~25 - 30 | The methylene carbon is directly attached to the electronegative bromine atom. |
| N-CH₃ | ~36 - 40 | The methyl carbon attached to the nitrogen atom of the pyrazolium ring. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the pyrazolium ring and the alkyl halide moiety.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
-
Data Processing: The instrument software will automatically perform a Fourier transform to generate the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Description |
| 3100 - 3200 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the pyrazolium ring. |
| 2800 - 3000 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| 2400 - 2800 | N-H stretch (salt) | A broad absorption band characteristic of the N⁺-H stretch in amine hydrohalide salts. |
| 1500 - 1600 | C=C and C=N stretch | Ring stretching vibrations of the pyrazolium core. |
| 1400 - 1500 | CH₂ and CH₃ bend | Bending (scissoring and deformation) vibrations of the methylene and methyl groups. |
| 1200 - 1250 | C-N stretch | Stretching vibration of the C-N bond within the pyrazolium ring. |
| 600 - 700 | C-Br stretch | Characteristic stretching vibration of the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method ideal for salts.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, with a small amount of formic acid to promote ionization if necessary.
-
Instrumentation: Introduce the sample solution into an electrospray ionization mass spectrometer.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The instrument will detect the mass-to-charge ratio (m/z) of the ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Predicted Mass Spectrum (ESI-MS)
In positive mode ESI-MS, the spectrum will show the molecular ion of the free base, 4-(bromomethyl)-1-methyl-1H-pyrazole, as the hydrobromide salt will dissociate in the electrospray process. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for bromine-containing ions.
Molecular Ion: The molecular ion peak [M]⁺ for the free base (C₅H₇BrN₂) is expected at m/z 174 and 176 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several key pathways:
Figure 2: Predicted key fragmentation pathways for 4-(bromomethyl)-1-methyl-1H-pyrazole.
-
Loss of a bromine radical (•Br): This is a common fragmentation for alkyl bromides and would result in a fragment ion at m/z 95 .
-
Loss of a bromomethyl radical (•CH₂Br): Cleavage of the C-C bond between the pyrazole ring and the bromomethyl group would lead to a fragment at m/z 81 , corresponding to the 1-methyl-1H-pyrazolium cation.
-
Loss of HCN: A characteristic fragmentation of pyrazole rings involves the loss of hydrogen cyanide, which would produce a fragment ion at m/z 147/149 .
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing predicted NMR, IR, and MS data, provides a robust framework for the unambiguous identification and characterization of this compound. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers and drug development professionals can confidently verify the structure and purity of this vital synthetic intermediate. The detailed protocols and mechanistic explanations provided herein are intended to serve as a valuable resource, ensuring the scientific integrity and quality of research and development endeavors that utilize this versatile chemical building block.
solubility and stability of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
An In-Depth Technical Guide to the Solubility and Stability of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the , a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with actionable experimental protocols. It is designed to equip researchers with the necessary understanding to effectively handle this compound in a drug development setting, ensuring robust and reproducible results. The guide delves into the physicochemical properties that govern its solubility in various solvent systems and explores its stability profile under forced degradation conditions as mandated by regulatory bodies.
Introduction: The Chemical Identity and Significance
This compound is a heterocyclic organic compound with the molecular formula C₅H₈Br₂N₂[1][2]. The molecule consists of a 1-methylpyrazole ring substituted with a bromomethyl group at the 4-position, and it is supplied as a hydrobromide salt. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities[3][4][5]. The bromomethyl group, however, introduces a reactive site, making this compound a versatile building block for introducing the 1-methyl-1H-pyrazol-4-yl)methyl moiety into larger molecules. Its hydrobromide salt form is intended to improve its crystallinity and handling properties.
Understanding the solubility and stability of this intermediate is paramount for its effective use in synthetic chemistry and for controlling the impurity profile of any resulting active pharmaceutical ingredient (API). This guide will provide the foundational knowledge and experimental framework for these critical characterizations.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter that influences its reaction kinetics, purification, and formulation. For this compound, its ionic salt character and the presence of both polar (pyrazole ring, hydrobromide) and non-polar (methyl group, methylene group) features suggest a nuanced solubility profile.
Theoretical Considerations
As a hydrobromide salt, the compound is expected to be an ionic solid. Its solubility will be governed by the lattice energy of the crystal and the solvation energy of the ions in a given solvent.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants, which can effectively solvate both the pyrazolium cation and the bromide anion. Therefore, moderate to high solubility is anticipated in these solvents. In water, the compound will dissociate into the protonated 4-(bromomethyl)-1-methyl-1H-pyrazole cation and the bromide anion.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide): These solvents have dipole moments that can solvate ions, but they lack hydrogen bond donating ability. Solubility is expected to be lower than in protic solvents but still significant, particularly in highly polar aprotic solvents like DMF.
-
Non-Polar Solvents (e.g., Toluene, Hexanes, Dichloromethane): Due to the ionic nature of the hydrobromide salt, very low solubility is expected in these solvents. While the pyrazole ring itself has some non-polar character, it is insufficient to overcome the strong ionic interactions of the salt form. The related compound, 4-Bromo-1-methylpyrazole, which is not a salt, exhibits good solubility in dichloromethane, but this is not expected to be the case for the hydrobromide salt[6].
Experimental Determination of Equilibrium Solubility
The following protocol outlines a standard method for determining the equilibrium solubility of this compound.
Protocol 1: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Table 1: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility at 25°C | Rationale |
| Water | Polar Protic | High (> 50 mg/mL) | Ionic salt, strong solvation of ions. |
| Methanol | Polar Protic | High (> 50 mg/mL) | Good solvation of ions. |
| Ethanol | Polar Protic | Moderate (10-50 mg/mL) | Lower polarity than methanol. |
| Acetonitrile | Polar Aprotic | Low (1-10 mg/mL) | Moderate polarity, poor anion solvation. |
| Dichloromethane | Non-Polar | Very Low (< 0.1 mg/mL) | Ionic salt in a non-polar solvent. |
| Toluene | Non-Polar | Very Low (< 0.1 mg/mL) | Ionic salt in a non-polar solvent. |
Stability Profile: Unveiling Degradation Pathways
The stability of this compound is a critical attribute, as its degradation can lead to the formation of impurities that may be carried through to the final API. The presence of a reactive bromomethyl group suggests potential susceptibility to nucleophilic substitution and hydrolysis. Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradation products and establish the intrinsic stability of the molecule[7][8][9][10].
Potential Degradation Pathways
The primary site of instability is the C-Br bond in the bromomethyl group.
-
Hydrolysis: In the presence of water or hydroxide ions, the bromide can be displaced by a hydroxyl group to form (1-methyl-1H-pyrazol-4-yl)methanol. This reaction will be accelerated at higher pH.
-
Nucleophilic Substitution: Other nucleophiles present in a reaction mixture (e.g., amines, thiols) can displace the bromide.
-
Photolysis: While the pyrazole ring itself is relatively photostable, the C-Br bond can be susceptible to cleavage upon exposure to UV light, potentially leading to radical-mediated degradation pathways.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, though the specific pathways are difficult to predict without experimental data.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
Forced Degradation Study Protocol
The following protocol describes a comprehensive forced degradation study. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile to ensure solubility).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize with acid before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Table 2: Representative Forced Degradation Study Results
| Stress Condition | % Degradation | Major Degradant(s) |
| 0.1 M HCl, 60°C, 24h | < 5% | Minimal degradation observed. |
| 0.1 M NaOH, RT, 4h | ~15% | (1-methyl-1H-pyrazol-4-yl)methanol |
| 3% H₂O₂, RT, 24h | < 5% | Minimal degradation observed. |
| 80°C, 48h (solid) | < 2% | No significant degradation. |
| Photolytic (ICH) | ~10% | Multiple minor unidentified degradants. |
Note: The data in this table is hypothetical and serves as an example of expected results.
Analytical Method Considerations
A robust, stability-indicating analytical method is crucial for both solubility and stability studies.
-
Technique: Reversed-phase HPLC with a C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation.
-
Detection: UV detection at a wavelength where the pyrazole ring absorbs (e.g., ~220-250 nm) should provide adequate sensitivity. A PDA detector is invaluable for assessing peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate whose utility is closely tied to its physicochemical properties. This guide provides a framework for understanding and experimentally determining its solubility and stability.
Key Takeaways:
-
Solubility: The compound is predicted to be highly soluble in polar protic solvents and sparingly soluble in non-polar solvents. Experimental verification is essential for process development.
-
Stability: The primary degradation pathway is hydrolysis of the bromomethyl group, particularly under basic conditions. The compound appears relatively stable to acid, oxidation, and heat. Photostability should be carefully evaluated.
-
Handling and Storage: Based on its likely instability in the presence of nucleophiles and moisture, the compound should be stored in a cool, dry place, protected from light, and in a well-sealed container.
By applying the principles and protocols outlined in this guide, researchers can confidently handle this compound, ensuring the quality and integrity of their synthetic processes and final products.
References
- 1. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:528878-44-6 | this compound 1-Methyl-, Monohydrobromide | Chemsrc [chemsrc.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]
- 7. ijisrt.com [ijisrt.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
The Researcher's Guide to 4-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Moiety
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions make it a sought-after component in the design of novel therapeutics. 4-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide, with its reactive bromomethyl group, serves as a key electrophilic building block for introducing the 1-methyl-1H-pyrazol-4-ylmethyl moiety into target molecules. This guide will illuminate the practical aspects of sourcing and utilizing this valuable synthetic intermediate.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various quantities, from grams to kilograms, with purity levels generally suitable for most research applications.
Table 1: Commercial Supplier Overview
| Supplier | CAS Number | Typical Purity | Physical Form | Storage Conditions |
| Sigma-Aldrich (Merck) | 528878-44-6 | ≥95% | Solid | Room Temperature |
| Fluorochem | 762237-02-5 (free base) | 98% | Liquid (free base) | Refrigerator |
| Apollo Scientific | 15803-02-8 (related bromo-pyrazole) | 98% | Not specified | Not specified |
| BLD Pharm | 146941-72-2 (related bromo-pyrazole-amine) | Not specified | Not specified | Not specified |
| Jay Finechem | 15803-02-8 (related bromo-pyrazole) | High Purity | Not specified | Not specified |
It is crucial for researchers to verify the exact chemical identity and purity of the supplied material, as CAS numbers may vary between the hydrobromide salt and the free base or other related pyrazole derivatives.[2][3][4][5] Always refer to the supplier's certificate of analysis (CoA) for lot-specific data.
Synthesis and Potential Impurities
A robust understanding of the synthesis of this compound is essential for anticipating potential impurities that could impact downstream reactions. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic strategy involves the bromination of a suitable pyrazole precursor.
A plausible synthetic route involves the bromination of 1,4-dimethyl-1H-pyrazole or a related precursor, followed by salt formation with hydrobromic acid.
Caption: Plausible synthetic pathway for this compound.
Potential Impurities:
-
Unreacted Starting Material: Residual 1,4-dimethyl-1H-pyrazole.
-
Dibrominated Species: 4-(Dibromomethyl)-1-methyl-1H-pyrazole.
-
Over-brominated Pyrazole Ring: Bromination at other positions on the pyrazole ring.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
By-products from the Brominating Agent: For example, succinimide if N-bromosuccinimide (NBS) is used.
Analytical Characterization and Quality Control
Rigorous analytical characterization is paramount to ensure the quality and suitability of this compound for its intended application. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation and information on the purity of the compound. Key signals include the methyl group, the pyrazole ring protons, and the methylene protons of the bromomethyl group. The integration of these signals can be used for a preliminary assessment of purity.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the compound and quantifying impurities. A reverse-phase HPLC method with a suitable C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically effective.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a characteristic feature to look for in the mass spectrum.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the theoretical values to confirm the empirical formula.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its ability to act as an alkylating agent, introducing the 1-methyl-1H-pyrazol-4-ylmethyl moiety into various nucleophiles. This is particularly relevant in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.
Synthesis of Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase. While a direct synthesis of a marketed drug using this specific reagent is not prominently documented in publicly available literature, its utility can be inferred from the synthesis of related compounds and intermediates. For instance, the synthesis of intermediates for drugs like Dasatinib, a tyrosine kinase inhibitor, involves the coupling of pyrazole-containing fragments.[7][8][9][10][11]
General Reaction Scheme: N-Alkylation of Amines
Caption: General reaction scheme for the N-alkylation of amines.
Synthesis of Other Biologically Active Molecules
Beyond kinase inhibitors, the reactivity of this compound allows for its incorporation into a wide range of molecular scaffolds.
-
Alkylation of Thiols: The compound can react with thiols to form thioethers, which are present in various biologically active molecules.[12][13][14][15]
-
Alkylation of Phenols and Alcohols: Reaction with phenols or alcohols yields the corresponding ethers.
-
Formation of Carbon-Carbon Bonds: The bromomethyl group can participate in cross-coupling reactions or react with carbanions to form new C-C bonds.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[16]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: The compound is likely to be a skin and eye irritant. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its commercial availability, coupled with its predictable reactivity, makes it an attractive choice for researchers seeking to incorporate the 1-methyl-1H-pyrazol-4-ylmethyl moiety into their target compounds. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will enable scientists to effectively and safely utilize this important reagent in their quest for novel therapeutics.
References
- 1. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 15803-02-8 Cas No. | 4-Bromo-1-methyl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]
- 4. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]
- 5. 146941-72-2|4-Bromo-1-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 6. 4-Bromo-3-methyl-1H-pyrazole | SIELC Technologies [sielc.com]
- 7. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 8. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 9. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 10. vixra.org [vixra.org]
- 11. researchgate.net [researchgate.net]
- 12. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Thiol-addition reactions and their applications in thiol recognition [ouci.dntb.gov.ua]
- 15. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents [ouci.dntb.gov.ua]
- 16. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Harnessing the Synthetic Power of Bromomethylpyrazoles: A Guide to Reactivity and Application
An In-Depth Technical Guide for Researchers
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its value is significantly enhanced by the introduction of versatile functional groups that serve as handles for molecular elaboration. Among these, the bromomethyl group stands out for its defined and potent reactivity, acting as a powerful electrophilic partner in a wide array of synthetic transformations. This guide provides an in-depth exploration of the chemical principles governing the reactivity of the bromomethyl group on a pyrazole scaffold. We will dissect the underlying electronic factors, survey the scope of its key reactions—primarily nucleophilic substitutions—and provide field-proven experimental protocols to empower researchers in drug discovery and chemical synthesis to leverage these critical building blocks with precision and confidence.
The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts a distinct set of electronic and steric properties, making them privileged structures in drug design.[2] The pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor), metal coordination, and pi-stacking, allowing for high-affinity binding to diverse biological targets. Consequently, this scaffold is found in drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like Celecoxib to anti-cancer and anti-viral medications.[3][4] The ability to functionalize the pyrazole ring at its various positions is paramount for tuning a molecule's pharmacological profile, and the bromomethyl group is one of the most effective tools for this purpose.
Electronic Structure and Reactivity Principles
The reactivity of a bromomethyl group attached to a pyrazole ring is analogous to that of a benzylic bromide. The carbon atom of the bromomethyl group is sp³ hybridized and is attached to the sp² hybridized carbon of the aromatic pyrazole ring. This "benzylic-like" position is the key to its enhanced reactivity compared to a standard alkyl bromide.
Two primary factors are at play:
-
Inductive Effect: The electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon atom, making it an excellent electrophilic site for attack by nucleophiles.
-
Resonance Stabilization: The true driver of the heightened reactivity is the ability of the adjacent pyrazole ring to stabilize intermediates formed during substitution reactions. Whether the reaction proceeds through a carbocation (Sₙ1 mechanism) or a high-energy transition state (Sₙ2 mechanism), the aromatic π-system can delocalize charge, lowering the activation energy of the reaction.[5][6]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. reddit.com [reddit.com]
The Pharmacological Versatility of N-Alkylated Pyrazoles: A Technical Guide to Biological Activity Evaluation
Preamble: The Pyrazole Scaffold and the Significance of N-Alkylation
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have made it a cornerstone in the development of a wide array of therapeutic agents. The strategic modification of this core structure, particularly through N-alkylation, has proven to be a highly effective method for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides an in-depth exploration of the significant biological activities exhibited by N-alkylated pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the underlying mechanisms of action, present detailed protocols for their evaluation, and analyze structure-activity relationships to provide a comprehensive resource for researchers and drug development professionals.
I. Anticancer Activity: Targeting Cellular Proliferation
N-alkylated pyrazoles have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.
A. Mechanism of Action: Inhibition of Tubulin Polymerization
A significant number of N-alkylated pyrazole derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3]
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
B. Quantitative Assessment of Cytotoxicity
The cytotoxic potential of N-alkylated pyrazoles is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[4]
| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Chalcone Hybrid (5o) | MCF-7 (Breast) | 2.13 | [3] |
| Pyrazole-Chalcone Hybrid (5d) | PC-3 (Prostate) | 2.97 | [3] |
| Pyrazole-Chalcone Hybrid (5n) | SiHa (Cervical) | 3.60 | [3] |
| Pyrazole Acetohydrazide (32) | A2780 (Ovarian) | 8.63 | [1] |
| Pyrazole Triazole Thiol (55) | PC-3 (Prostate) | 5.32 | [1] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the IC50 value of a test compound against an adherent cancer cell line.
Caption: Step-by-step workflow of the MTT assay.
Detailed Steps:
-
Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a predetermined optimal density. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the N-alkylated pyrazole compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the compound's solvent) and a positive control (a known cytotoxic drug).[5]
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
II. Anti-inflammatory Activity: Targeting the COX-2 Enzyme
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. N-alkylated pyrazoles have demonstrated significant anti-inflammatory properties, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2).[7][8]
A. Mechanism of Action: Selective COX-2 Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]
Caption: N-alkylated pyrazoles inhibit inflammation by targeting COX-2.
B. Quantitative Assessment of Anti-inflammatory Activity
The in vivo anti-inflammatory efficacy of N-alkylated pyrazoles can be evaluated using the carrageenan-induced paw edema model in rodents.[9] In vitro, the inhibitory activity against COX-1 and COX-2 enzymes is determined to assess potency and selectivity.[10]
| Compound Class/Example | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-Pyridazine Hybrid (6f) | 1.15 | >10 | >8.7 | [10] |
| Pyrazole-Pyridazine Hybrid (5f) | 1.50 | >10 | >6.7 | [10] |
| Dihydropyrazole Sulfonamide (PYZ21) | 0.08 | - | - | [11] |
| 1,5-Diarylpyrazole-Urea Hybrid | 0.52 | 5.58 | 10.73 | [11] |
| Celecoxib (Reference) | 0.42 | 14.2 | 33.8 | [12] |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo method for assessing acute anti-inflammatory activity.[9][13]
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Grouping and Dosing: Acclimatize rats and divide them into groups (e.g., vehicle control, positive control like Indomethacin, and test compound groups). Administer the compounds orally or via intraperitoneal injection.[9]
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar surface of the right hind paw of each rat.[9][14]
-
Paw Volume Measurement: Measure the volume of the injected paw immediately before the carrageenan injection and at specified time points thereafter (e.g., every hour for 6 hours) using a plethysmometer.[9]
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
III. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. N-alkylated pyrazoles have shown promising activity against a range of bacteria and fungi.[15][16]
A. Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial mechanisms of N-alkylated pyrazoles can vary. Some derivatives have been shown to inhibit essential enzymes involved in bacterial cell wall synthesis or DNA replication, such as DNA gyrase.[15] Others may disrupt the integrity of the microbial cell membrane.
B. Quantitative Assessment of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound. It is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[17]
| Compound Class/Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative (3) | Escherichia coli | 0.25 | [16] |
| Pyrazole Derivative (4) | Streptococcus epidermidis | 0.25 | [16] |
| Pyrazole Derivative (2) | Aspergillus niger | 1.0 | [16] |
| N-(trifluoromethylphenyl) pyrazole (28) | MRSA | 0.78 | [15] |
| 1,3-diphenyl pyrazole (12) | Escherichia coli | 1.0 | [15] |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the standardized method for determining the MIC of a compound against a bacterial strain.[17][18]
Caption: Step-by-step workflow for MIC determination.
Detailed Steps:
-
Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the N-alkylated pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth).[19]
-
Inoculum Preparation and Addition: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension and add a specific volume to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).[17]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[20]
IV. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Emerging evidence suggests that N-alkylated pyrazole derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[21][22]
A. Mechanism of Action: Acetylcholinesterase Inhibition
One of the key mechanisms underlying the neuroprotective effects of some N-alkylated pyrazoles is the inhibition of acetylcholinesterase (AChE). AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. In conditions like Alzheimer's disease, where there is a deficit of acetylcholine, inhibiting AChE can increase the levels of this neurotransmitter in the brain, thereby improving cognitive function.[23]
Caption: Neuroprotection via acetylcholinesterase (AChE) inhibition.
B. Quantitative Assessment of Neuroprotective Potential
The inhibitory potency of N-alkylated pyrazoles against AChE is determined by calculating their IC50 values using in vitro enzymatic assays.
| Compound Class/Example | Target | IC50 (µM) | Reference |
| Pyrazole Derivative (6g) | IL-6 expression (neuroinflammation) | 9.562 | [21] |
| Indeno[1,2-c]pyrazole (4b) | Neuroprotection Assay | 159.20 | [22] |
| Donepezil (Reference) | AChE | - | [23] |
C. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.[24][25]
Caption: Workflow for the AChE inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the test compound at various concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[24]
-
Assay Setup: In a 96-well plate, add the buffer, the test compound, and the AChE enzyme solution. Incubate for a short period to allow for inhibitor-enzyme interaction.[26]
-
Reaction Initiation: Add DTNB to all wells, followed by the addition of ATCI to initiate the reaction.[24]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.[26]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without any inhibitor and calculate the IC50 value.
V. Conclusion and Future Perspectives
The N-alkylated pyrazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The strategic introduction of alkyl substituents on the pyrazole nitrogen has a profound impact on the potency, selectivity, and overall pharmacological profile of these compounds. The methodologies and protocols detailed in this guide provide a robust framework for the systematic evaluation of N-alkylated pyrazoles as potential drug candidates. Future research in this area should continue to explore the vast chemical space of N-alkylated pyrazoles, focusing on the elucidation of novel mechanisms of action and the optimization of lead compounds with enhanced efficacy and safety profiles.
VI. References
-
BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Retrieved from BenchChem website.[9]
-
Du, D., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.[27]
-
BenchChem. (n.d.). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Retrieved from BenchChem website.[24]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from MI - Microbiology website.[17]
-
Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from Bio-protocol website.[25]
-
Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from Bio-protocol website.[28]
-
Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.[29]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination.[18]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from Inotiv website.[13]
-
Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.[30]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from Creative Biolabs website.[14]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from Hancock Lab website.[19]
-
ResearchGate. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.[31]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).[20]
-
Horton, T. (1994). MTT Cell Assay Protocol.[32]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.[4]
-
BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Retrieved from BenchChem website.[5]
-
Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Retrieved from Sigma-Aldrich website.[26]
-
NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.[6]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.[33]
-
PMC - NIH. (2022). Antibacterial pyrazoles: tackling resistant bacteria.[15]
-
PMC - NIH. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.[1]
-
ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[34]
-
ResearchGate. (n.d.). IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines.[35]
-
PMC - NIH. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.[36]
-
Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.[37]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from Attogene website.[38]
-
MDPI. (n.d.). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.[23]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry.[39]
-
PubMed. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.[21]
-
ResearchGate. (n.d.). In vitro antimicrobial activity (MIC, µg mL −1 ) of compounds 4a-r.[40]
-
PMC - NIH. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.[16]
-
PMC - NIH. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors.[3]
-
ACS Omega. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.[7]
-
BRIAC. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives.[41]
-
PMC - PubMed Central. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.[10]
-
PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.[42]
-
PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.[22]
-
RSC Publishing. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.[8]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.[2]
-
NIH. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.[43]
-
PubMed Central. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.[12]
-
CNS & Neurological Disorders - Drug Targets. (n.d.). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.[44]
-
ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.[11]
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. youtube.com [youtube.com]
- 21. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. texaschildrens.org [texaschildrens.org]
- 33. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 37. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 38. attogene.com [attogene.com]
- 39. pubs.acs.org [pubs.acs.org]
- 40. researchgate.net [researchgate.net]
- 41. biointerfaceresearch.com [biointerfaceresearch.com]
- 42. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 44. researcher.manipal.edu [researcher.manipal.edu]
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
An In-depth Technical Guide to Pyrazole Derivatives as Kinase Inhibitors
The study of protein kinases has become a central theme in drug discovery, particularly in oncology.[1][2] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[1][2] Small molecule kinase inhibitors have consequently emerged as a crucial class of therapeutics. Within this landscape, the pyrazole ring has established itself as a "privileged scaffold".[1][2][3][4][5] This designation stems from its recurring presence in a multitude of potent and selective kinase inhibitors.
The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its value in medicinal chemistry is underpinned by several key advantages:
-
Synthetic Accessibility: The pyrazole ring can be synthesized through various well-established chemical reactions, allowing for the facile creation of diverse compound libraries.[1][2][3]
-
Favorable Drug-Like Properties: Pyrazole derivatives often exhibit desirable physicochemical properties, such as metabolic stability and good oral bioavailability.[1][2][3]
-
Versatile Bioisosteric Replacement: The pyrazole nucleus can act as a bioisostere for other aromatic systems, enabling fine-tuning of a molecule's electronic and steric properties to optimize target engagement and pharmacokinetic profiles.[1][2][3]
The success of this scaffold is evidenced by the number of U.S. FDA-approved drugs that incorporate a pyrazole moiety. As of recent reviews, out of 74 approved small molecule kinase inhibitors, eight contain a pyrazole ring, including prominent examples like Crizotinib, Ruxolitinib, and Encorafenib.[1][3] These inhibitors target a wide array of kinases, such as Akt, Aurora kinases, MAPK, B-raf, JAK, Bcr-Abl, and c-Met, underscoring the broad applicability of the pyrazole scaffold in kinase inhibitor design.[1][2][3]
Mechanism of Action: How Pyrazole Derivatives Inhibit Kinase Activity
The vast majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation of downstream target proteins.
The pyrazole core is adept at forming key interactions within this pocket:
-
Hydrogen Bonding with the Hinge Region: The nitrogen atoms of the pyrazole ring are crucial for forming one or more hydrogen bonds with the backbone amide groups of the "hinge region" that connects the N- and C-lobes of the kinase domain.[3][6][7][8][9] This interaction is a cornerstone of their inhibitory activity, anchoring the molecule in the active site.
-
Van der Waals and Hydrophobic Interactions: Substituents appended to the pyrazole ring can be tailored to occupy adjacent hydrophobic pockets, further enhancing binding affinity and contributing to selectivity.[3][6][8]
Pyrazole inhibitors can be broadly classified based on the conformation of the kinase they bind to:
-
Type I Inhibitors: These bind to the active conformation of the kinase, where the DFG motif is in the "in" position (DFG-in).
-
Type II Inhibitors: These bind to the inactive conformation (DFG-out), accessing an additional hydrophobic pocket adjacent to the ATP-binding site. Some pyrazole derivatives, such as certain p38 MAPK inhibitors, are known to be Type II inhibitors.[3]
-
Allosteric Inhibition: A notable exception to ATP-competitive inhibition is Asciminib, a Bcr-Abl inhibitor that contains a pyrazole ring and binds to an allosteric site on the kinase, known as the myristoyl pocket.[1][3] This represents a distinct mechanism that can overcome resistance to traditional ATP-competitive inhibitors.
Structure-Activity Relationships (SAR) and Rational Design
The development of potent and selective pyrazole-based kinase inhibitors heavily relies on understanding their structure-activity relationships (SAR). Medicinal chemists systematically modify the pyrazole scaffold to optimize its interactions with the target kinase while minimizing off-target effects.
Key aspects of SAR for pyrazole inhibitors include:
-
N1-Substitution: The N1 position of the pyrazole ring is often directed towards the solvent-exposed region of the ATP-binding site. Substituents at this position can be used to modulate solubility and other pharmacokinetic properties.
-
C3-Substitution: This position is frequently involved in interactions with the hinge region or the hydrophobic pocket. Small alkyl groups or aromatic rings at C3 can significantly influence potency and selectivity.[10]
-
C4-Substitution: Modifications at the C4 position can be used to probe for additional interactions within the ATP-binding site. For example, in some BRAF inhibitors, a substituent at this position is critical for activity.[5]
-
C5-Substitution: The C5 position can also be modified to interact with the solvent-exposed region or to pick up additional interactions with the kinase.[6][8] The strategic placement of a basic nitrogen at this position has been shown to induce a favorable interaction with acidic residues like aspartate in the p38α kinase.[6][8]
The rational design of these inhibitors is often guided by structure-based drug design (SBDD), which utilizes X-ray crystal structures of the target kinase in complex with an inhibitor to inform the design of new analogs with improved properties.[6][8][11]
Caption: General pharmacophore model of a pyrazole-based kinase inhibitor.
Synthesis of Pyrazole-Based Kinase Inhibitors: Key Methodologies
The synthetic accessibility of the pyrazole core is a major advantage in the development of these inhibitors. Several robust methods exist for the construction of the pyrazole ring, with the choice of method often depending on the desired substitution pattern.
Common synthetic strategies include:
-
Thiosemicarbazide Route: This method involves the condensation of a thiosemicarbazide with an appropriate α-haloketone to form the pyrazole ring through cyclocondensation and desulfurization.[6]
-
Nucleophilic Substitution: A 3-aminopyrazole scaffold can be reacted with a pyrimidine derivative via nucleophilic substitution to generate a core structure found in many kinase inhibitors.[10] Further modifications can be introduced through subsequent reactions.[10]
-
Dithietane Chemistry: Novel methods, such as the use of dithietanes, have been developed to introduce nitrogen-linked substituents at the 5-position of the pyrazole ring.[6][8][11]
Caption: Generalized workflow for the synthesis of pyrazole-based kinase inhibitors.
Case Studies: Prominent Pyrazole-Based Kinase Inhibitors
The clinical and commercial success of several pyrazole-containing drugs highlights the therapeutic potential of this scaffold.
| Inhibitor | Primary Target(s) | FDA-Approved Indication(s) |
| Crizotinib | ALK, ROS1, c-Met | Non-small cell lung cancer |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, polycythemia vera, graft-versus-host disease.[3] |
| Encorafenib | BRAF V600E | Melanoma, colorectal cancer |
| Afuresertib | Akt1, Akt2, Akt3 | Investigational (various cancers) |
| Barasertib | Aurora B | Investigational (various cancers)[3] |
Crizotinib is a first-in-class inhibitor of the anaplastic lymphoma kinase (ALK). Its pyrazole core is crucial for its binding to the ATP pocket of ALK.
Ruxolitinib is an inhibitor of Janus kinases JAK1 and JAK2.[3] It has demonstrated significant efficacy in the treatment of myeloproliferative neoplasms.[3]
Encorafenib is a potent and selective inhibitor of the BRAF V600E mutation, a common driver of melanoma.
Afuresertib is an ATP-competitive inhibitor of all three isoforms of the Akt kinase, with high potency against Akt1.[3] It has been evaluated in numerous clinical trials for various cancers.[3]
Experimental Protocols for Evaluating Pyrazole Kinase Inhibitors
The evaluation of novel pyrazole kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assay (Representative Protocol)
This protocol is a generalized procedure for determining the IC50 value of a pyrazole inhibitor against a target kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Peptide substrate (e.g., a peptide containing a tyrosine or serine/threonine residue for phosphorylation)
-
ATP (with radiolabeled ATP, e.g., [γ-³²P]ATP, for radiometric assays, or unlabeled for other detection methods)
-
Kinase reaction buffer
-
Test inhibitor (dissolved in DMSO)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibody for ELISA, or scintillation counter for radiometric assays)
-
-
Procedure:
-
Prepare serial dilutions of the pyrazole inhibitor in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test inhibitor dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the recombinant kinase to all wells except the negative control.
-
Initiate the reaction by adding the peptide substrate and ATP mixture.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Anti-Proliferative Assay (e.g., MTT Assay)
This protocol assesses the effect of a pyrazole inhibitor on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazole inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include vehicle controls (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent viability for each inhibitor concentration and determine the GI50/IC50 value.
-
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab [colab.ws]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Strategic Incorporation of 4-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a central focus of modern drug discovery. Within this landscape, the pyrazole scaffold has emerged as a "privileged structure," prized for its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][3][4] This application note provides a comprehensive guide for researchers on the strategic use of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide , a versatile and reactive building block, in the synthesis of potent and selective kinase inhibitors. We will delve into the mechanistic rationale behind its application, provide detailed, field-tested protocols for its use in N-alkylation reactions, and contextualize its utility by examining its role in the creation of inhibitors targeting the Janus kinase (JAK) family, key mediators of the JAK/STAT signaling pathway.
Introduction: The Pyrazole Moiety as a Cornerstone in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and structural features allow it to serve as an excellent scaffold for developing kinase inhibitors.[4][5] Several FDA-approved kinase inhibitors, such as Ruxolitinib (a JAK1/2 inhibitor), feature a pyrazole core, underscoring the significance of this heterocycle in successful drug design.[6] The pyrazole can engage in crucial hydrogen bonding interactions with the hinge region of the kinase domain, a key anchoring point for many ATP-competitive inhibitors. Furthermore, the substituent vectors around the pyrazole ring provide ample opportunities for chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.
This compound (CAS No: 528878-44-6) is a particularly useful reagent for introducing the 1-methyl-1H-pyrazol-4-ylmethyl moiety into a target molecule.[7][8] The bromomethyl group provides a reactive electrophilic site for alkylation of various nucleophiles, such as amines, phenols, and thiols, which are commonly present in the core structures of kinase inhibitor scaffolds. The hydrobromide salt form enhances the stability and handling of this reactive compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 528878-44-6 | [7][8] |
| Molecular Formula | C₅H₈Br₂N₂ | [8] |
| Molecular Weight | 255.94 g/mol | [8] |
| Appearance | Solid | [9] |
| Storage | Room Temperature | [9] |
The Role of Pyrazole-Containing Inhibitors in the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[1][9] Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, inflammatory disorders, and autoimmune diseases.[4]
The pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1][9]
Inhibitors that target the ATP-binding site of JAKs can effectively block this signaling cascade. The 1-methyl-pyrazole moiety, when incorporated into an inhibitor scaffold, can form critical interactions within the JAK ATP-binding site, contributing to high-affinity binding and potent inhibition.
Below is a diagram illustrating the JAK/STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole-based kinase inhibitors.
Experimental Protocols: N-Alkylation with this compound
The primary application of this compound in kinase inhibitor synthesis is the alkylation of nucleophilic centers on a core scaffold. The following protocols provide detailed, step-by-step methodologies for this key transformation.
Protocol 1: Base-Mediated N-Alkylation of an Amino-Heterocycle
This protocol is a general method for the N-alkylation of an amino-substituted heterocyclic core, a common structural motif in kinase inhibitors.
Workflow Diagram:
Caption: General workflow for the base-mediated N-alkylation reaction.
Materials:
-
Amino-heterocycle scaffold (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amino-heterocycle scaffold (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Add anhydrous potassium carbonate (2.0 eq) to the stirred solution. The use of a carbonate base is often sufficient and avoids the handling of stronger, more hazardous bases like sodium hydride.
-
Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the amine.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired N-alkylated product.
Table 2: Troubleshooting and Optimization Parameters
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Carbonates are generally effective and easy to handle. Cesium carbonate can enhance reactivity. DIPEA is a non-nucleophilic organic base suitable for sensitive substrates. |
| Solvent | DMF, DMSO, or Acetonitrile | Polar aprotic solvents are ideal for Sₙ2 reactions. Ensure the solvent is anhydrous to prevent side reactions. |
| Temperature | Room temperature to 80 °C | Reaction rate can be increased with heating. Start at a lower temperature and increase if the reaction is sluggish. |
| Equivalents of Reagent | 1.0-1.5 eq | A slight excess of the alkylating agent ensures complete consumption of the starting material. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of pyrazole-containing kinase inhibitors. Its reactivity allows for the straightforward introduction of the 1-methyl-1H-pyrazol-4-ylmethyl moiety through standard N-alkylation protocols. The ability to readily incorporate this key pharmacophore enables medicinal chemists to explore structure-activity relationships and optimize the properties of their kinase inhibitor candidates. As the demand for novel and selective kinase inhibitors continues to grow, the strategic use of well-designed building blocks like this compound will remain a critical component of successful drug discovery campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Novel Anti-Inflammatory Agents Using 4-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, famously exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2] This guide provides a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents derived from the versatile building block, 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide. The inherent reactivity of the bromomethyl group allows for straightforward functionalization via nucleophilic substitution, enabling the creation of diverse chemical libraries. This document details two primary synthetic strategies: O-alkylation of phenolic compounds (a modified Williamson ether synthesis) and N-alkylation of anilines and other amino-heterocycles. We provide detailed, step-by-step protocols for these syntheses, alongside methodologies for evaluating their anti-inflammatory efficacy through in vitro and in vivo assays. The overarching goal is to equip researchers with the foundational knowledge and practical protocols necessary to explore this promising chemical space for the discovery of next-generation anti-inflammatory therapeutics.
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, including rheumatoid arthritis and inflammatory bowel disease.[3] A key enzymatic driver of the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation.[3] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) largely relies on the inhibition of these enzymes.[3]
The pyrazole heterocycle has emerged as a "privileged scaffold" in the design of anti-inflammatory agents, largely due to its role in selective COX-2 inhibitors like Celecoxib.[1][2] The 1,5-diarylpyrazole motif of Celecoxib has been extensively studied, revealing that specific substitutions on the pyrazole ring and the aryl substituents are crucial for potent and selective COX-2 inhibition.[3][4][5]
The starting material, this compound, offers a strategic entry point for creating novel analogues. The bromomethyl group at the 4-position of the pyrazole ring serves as a highly reactive electrophilic handle. This allows for the facile introduction of a wide variety of substituents through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.[1] By coupling this pyrazole core with other pharmacologically relevant moieties (e.g., phenols, anilines, or other heterocycles), it is possible to generate novel chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Synthetic Strategies and Protocols
The primary synthetic approach involves the S(_N)2 reaction of 4-(bromomethyl)-1-methyl-1H-pyrazole with suitable nucleophiles. The hydrobromide salt of the starting material will be neutralized in situ by the base used in the reaction.
General Synthetic Workflow
The overall workflow for the synthesis and initial screening of the novel pyrazole derivatives is depicted below.
Caption: Overview of the synthesis and evaluation workflow.
Protocol 1: O-Alkylation of Phenols via Williamson Ether Synthesis
This protocol describes the synthesis of pyrazole-aryl ether derivatives, a class of compounds with potential anti-inflammatory activity. The reaction is a modification of the Williamson ether synthesis, where a phenoxide, generated in situ, acts as the nucleophile.[6][7][8]
Reaction Scheme:
(Self-generated image, not from a search result)
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol, 4-acetamidophenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol (concentration of ~0.2-0.5 M). Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Deprotonation: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Add this compound (1.1 eq) to the suspension in one portion.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole-aryl ether.
Protocol 2: N-Alkylation of Anilines and Amino-Heterocycles
This protocol details the synthesis of N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline derivatives. This class of compounds is of interest as the nitrogen linker provides flexibility and potential hydrogen bonding interactions within enzyme active sites.[9]
Reaction Scheme:
(Self-generated image, not from a search result)
Materials:
-
This compound
-
Substituted aniline or amino-heterocycle (e.g., 4-chloroaniline, 2-aminopyridine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the substituted aniline or amino-heterocycle (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask (concentration of ~0.2-0.5 M).
-
Addition of Electrophile: Add this compound (1.2 eq) to the stirred suspension.
-
Reaction: Stir the reaction mixture at 50-70 °C. Monitor the reaction by TLC until the starting aniline is consumed (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. If using acetonitrile, filter off the inorganic salts and concentrate the filtrate. If using DMF, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic extracts with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Biological Evaluation Protocols
The following protocols are essential for determining the anti-inflammatory potential of the newly synthesized compounds.
In Vitro Assay: COX-1 and COX-2 Inhibition
This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, providing crucial information on their potency and selectivity.[10][11]
Caption: Workflow for the in vitro COX inhibition assay.
Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to prostaglandin H₂ (PGH₂) is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.[11] The reduction in color development in the presence of the test compound is proportional to its inhibitory activity.
Materials:
-
COX-1 (ovine) and COX-2 (human, recombinant) enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in assay buffer. Test compounds should be serially diluted to cover a wide concentration range.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[3]
-
Inhibitor Incubation: Add the various concentrations of the test compounds, a known inhibitor (positive control), or vehicle (DMSO, negative control) to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[3]
-
Detection: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) kinetically for 5-10 minutes using a microplate reader.
-
Data Analysis: Determine the rate of reaction for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index (SI) is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).
Table 1: Representative Data for COX Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib | >10 | 0.045 | >222 |
| Indomethacin | 0.1 | 1.2 | 0.08 |
| Test Cmpd 1 | 5.2 | 0.15 | 34.7 |
| Test Cmpd 2 | >20 | 8.5 | >2.35 |
Note: Data are hypothetical and for illustrative purposes.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[6][12][13]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12][13]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plebismometer or digital calipers
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at various doses). Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plebismometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[6][12]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Mechanistic Assay: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay helps to elucidate the mechanism of action by measuring the effect of the compounds on the production of key pro-inflammatory cytokines like TNF-α and IL-6.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce and release pro-inflammatory cytokines. The inhibitory effect of the test compounds on this process can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.[14]
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14] Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Supernatant Collection: After the incubation period, collect the cell-free supernatants and store them at -20 °C until analysis.[14]
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.[14][15]
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control group to determine the percentage of inhibition.
Safety and Handling
This compound and related bromomethyl compounds are reactive and should be handled with care.
-
Hazard Class: Likely corrosive and a lachrymator.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
The synthetic and biological evaluation protocols detailed in this guide provide a robust platform for the discovery of novel anti-inflammatory agents based on the 4-substituted-1-methyl-1H-pyrazole scaffold. The versatility of the 4-(bromomethyl) intermediate allows for the creation of large, diverse libraries of compounds for screening. Future work should focus on expanding the range of nucleophiles to further probe the SAR of this compound class. Lead compounds identified through this workflow can be subjected to further optimization, including pharmacokinetic profiling and more extensive in vivo efficacy studies in chronic inflammation models, with the ultimate goal of identifying clinical candidates.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. francis-press.com [francis-press.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Substituted 1, 5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties | Chemsrc ID:4728 [chemsrc.com]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chim.it [chim.it]
- 13. mdpi.com [mdpi.com]
- 14. Khan Academy [khanacademy.org]
- 15. depaul.elsevierpure.com [depaul.elsevierpure.com]
- 16. preprints.org [preprints.org]
Synthesis of Pyrazole-Based Compounds for Cancer Research: Application Notes and Protocols
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a multitude of biological targets with high affinity and selectivity, making it a cornerstone in the design of novel therapeutics.[3] In oncology, pyrazole derivatives have demonstrated remarkable success, leading to the development of several FDA-approved drugs for various cancers.[4][5] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of crucial cellular signaling pathways by targeting protein kinases, tubulin polymerization, and other key players in cancer cell proliferation and survival.[6][7][8]
This comprehensive guide provides detailed application notes and protocols for the synthesis of pyrazole-based compounds for cancer research. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodologies.
Strategic Approaches to Pyrazole Synthesis
The synthesis of a pyrazole core can be achieved through several reliable methods. The choice of a specific synthetic route often depends on the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the desired scale of the reaction.
The Knorr Pyrazole Synthesis: A Classic and Versatile Method
First reported by Ludwig Knorr in 1883, this reaction remains a fundamental and widely used method for constructing the pyrazole ring.[9][10][11] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[10][12]
Causality of Experimental Choices:
-
1,3-Dicarbonyl Compound: The choice of this starting material directly dictates the substituents at the C3 and C5 positions of the final pyrazole. The use of unsymmetrical dicarbonyl compounds can lead to a mixture of regioisomers, a factor that must be considered in the purification strategy.
-
Hydrazine Derivative: The substituent on the hydrazine (R-NHNH₂) will be incorporated at the N1 position of the pyrazole ring. Using hydrazine hydrate (H₂N-NH₂·H₂O) results in an N-unsubstituted pyrazole.
-
Acid Catalyst: An acid catalyst, such as acetic acid or a mineral acid, is crucial for protonating one of the carbonyl groups of the 1,3-dicarbonyl compound, thereby activating it for nucleophilic attack by the hydrazine.[9]
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Knorr Pyrazole Synthesis Workflow.
Protocol: Synthesis of a Model 3,5-disubstituted Pyrazole
This protocol describes the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole as a representative example.
Materials:
-
Acetylacetone (1,3-dicarbonyl compound)
-
Phenylhydrazine (hydrazine derivative)
-
Glacial Acetic Acid (catalyst and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol) in glacial acetic acid (20 mL).
-
To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
Self-Validating System:
-
TLC Monitoring: The disappearance of starting materials and the appearance of a new spot corresponding to the product confirms the reaction is proceeding.
-
Characterization: The structure of the final compound should be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The obtained data should be consistent with the expected structure.
Microwave-Assisted Synthesis: Accelerating Discovery
Modern synthetic chemistry increasingly employs enabling technologies like microwave irradiation to expedite reactions.[4][13][14] Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased yields, and improved purity of the products compared to conventional heating methods.[4][14]
Causality of Experimental Choices:
-
Microwave Reactor: A dedicated microwave reactor is essential for precise control of temperature and pressure, ensuring reproducibility and safety.
-
Solvent Choice: Solvents with high dielectric constants are generally more efficient at absorbing microwave energy. However, solvent-free conditions are also highly effective and align with the principles of green chemistry.[14]
Protocol: Microwave-Assisted Knorr Pyrazole Synthesis
This protocol is an adaptation of the classical Knorr synthesis for a microwave reactor.
Materials:
-
(Hetero)aromatic aldehyde
-
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
K₂S₂O₈ (oxidizing agent)
-
DMSO:H₂O (1:1) mixture (solvent)
Procedure: [14]
-
In a microwave-safe reaction vessel, combine the (hetero)aromatic aldehyde (1 mmol) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1 mmol).
-
Add the K₂S₂O₈ (2 mmol) and the DMSO:H₂O (1:1) mixture (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C and 350 W for 3 minutes.[14]
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the work-up and purification procedures as described in the conventional method.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 10-12 hours | 59-71 |
| Microwave Irradiation | 3-7 minutes | 80-98 |
Data adapted from literature reports for analogous reactions.[4][14]
Biological Evaluation of Pyrazole-Based Compounds in Cancer Research
The ultimate goal of synthesizing these compounds is to assess their potential as anticancer agents. This involves a series of in vitro assays to determine their cytotoxicity against various cancer cell lines and to elucidate their mechanism of action.
Targeting Protein Kinases: A Key Anticancer Strategy
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][15][16] For example, pyrazole-based compounds have been developed as potent inhibitors of kinases such as EGFR, VEGFR-2, and CDKs.[6][17]
Signaling Pathway: EGFR and its Downstream Effectors
Caption: Inhibition of the EGFR signaling pathway by a pyrazole-based compound.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a synthesized pyrazole compound against a specific protein kinase (e.g., EGFR).
Materials:
-
Synthesized pyrazole compound
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the pyrazole compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, the substrate, and the pyrazole compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives
| Compound | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 49 | EGFR, HER-2 | - | 0.26, 0.20 | [1] |
| Compound 50 | EGFR, VEGFR-2 | HepG2 | 0.09, 0.23 | [6] |
| Compound 25 | - | HT29, PC3, A549 | 3.17-6.77 | [6] |
| Compound 35 | - | HCT-116, Huh-7, MCF-7 | 1.1, 1.6, 3.3 | [1] |
Conclusion and Future Directions
The synthetic versatility of the pyrazole scaffold, coupled with its proven biological efficacy, ensures its continued prominence in cancer research.[18][19] The protocols and application notes presented here provide a solid foundation for the synthesis and evaluation of novel pyrazole-based anticancer agents. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel mechanisms of action, and the use of advanced synthetic techniques to create structurally diverse libraries of pyrazole derivatives for high-throughput screening.[15][18]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
experimental procedure for reacting 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide with amines
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The functionalization of the pyrazole ring, particularly through the introduction of aminoalkyl side chains, offers a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This application note provides a detailed experimental procedure for the N-alkylation of primary and secondary amines with 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, a key intermediate for accessing a diverse library of 1,4-disubstituted pyrazoles.
The described protocol is designed for researchers and scientists in drug development and organic synthesis, offering a robust and reproducible method for the synthesis of these valuable building blocks. We will delve into the mechanistic rationale behind the procedural choices, ensuring a thorough understanding of the reaction dynamics.
Reaction Principle: Nucleophilic Substitution
The core of this synthetic procedure is a classical SN2 (bimolecular nucleophilic substitution) reaction. The amine, acting as a nucleophile, attacks the electrophilic carbon of the bromomethyl group on the pyrazole ring. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group. Given that the starting material is a hydrobromide salt, a base is essential not only to deprotonate the amine, enhancing its nucleophilicity, but also to neutralize the hydrobromic acid present in the starting material and the hydrogen bromide generated during the reaction.
Safety Precautions
This compound is a corrosive solid.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
Experimental Protocol
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents). The use of excess base is crucial to neutralize the hydrobromide salt and the HBr generated during the reaction, as well as to facilitate the deprotonation of the amine.
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
-
Stir the suspension at room temperature for 15 minutes.
-
-
Addition of Amine:
-
Add the amine (1.1 equivalents) to the stirred suspension.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine and should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| This compound | 1.0 eq | Limiting reagent. |
| Amine | 1.1 eq | A slight excess ensures complete consumption of the electrophile. |
| Potassium Carbonate (K₂CO₃) | 2.5 eq | Neutralizes HBr salt and HBr byproduct, and acts as a base for the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the reagents and facilitates SN2 reactions. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-12 hours | Monitored by TLC for completion. |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 4-aminomethyl-1-methyl-1H-pyrazole derivatives.
Troubleshooting and Mechanistic Insights
-
Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. The reaction temperature can be increased, or a stronger base such as sodium hydride (NaH) can be considered, though with caution as it is highly reactive.[5]
-
Side Reactions: Over-alkylation of primary amines can occur. Using a slight excess of the amine can help to minimize this. If the amine is particularly valuable, using it as the limiting reagent may be preferable.
-
Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, optimizing the chromatographic conditions is key. A change in the solvent system or the use of a different stationary phase may be necessary.
The choice of a weak inorganic base like potassium carbonate is a deliberate one to favor the N-alkylation of the amine over potential side reactions involving the pyrazole ring itself.[6] While N-alkylation of the pyrazole ring is a common reaction, the exocyclic aminomethylation is the desired pathway here. The mild basic conditions and the higher nucleophilicity of the primary/secondary amine compared to the pyrazole nitrogens (which are part of an aromatic system) favor the desired SN2 reaction.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-aminomethyl-1-methyl-1H-pyrazole derivatives from this compound and various amines. The procedure is robust and can be adapted for a wide range of amine substrates, making it a valuable tool for the generation of compound libraries for drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed methodology, researchers can confidently synthesize these important chemical entities.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15803-02-8 Cas No. | 4-Bromo-1-methyl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]
- 3. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Work-up and Purification of Products from Pyrazole Alkylation Reactions
Introduction: Navigating the Complexities of Pyrazole Alkylation
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The alkylation of the pyrazole ring is a fundamental strategy for modulating the physicochemical and pharmacological properties of these vital heterocyclic compounds.[2] However, the synthetic utility of pyrazole alkylation is frequently challenged by a significant hurdle: the control of regioselectivity.
The pyrazole ring possesses two adjacent nitrogen atoms, N1 and N2, both of which can act as nucleophiles.[3] This dual reactivity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, turning what seems like a straightforward transformation into a complex purification puzzle.[3][4] The regiochemical outcome is a delicate balance of steric and electronic effects of substituents on the pyrazole ring, the nature of the alkylating agent, and the specific reaction conditions employed (base, solvent, temperature).[3][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven work-up and purification strategies for products of pyrazole alkylation reactions. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into tackling the critical challenge of separating closely related regioisomers.
Section 1: The Initial Reaction Work-up: The First Step to Purity
The initial work-up is a critical phase designed to quench the reaction, neutralize reagents, and perform a preliminary separation of the desired product from the bulk of the reaction medium and inorganic salts. A thoughtfully executed work-up simplifies subsequent purification steps significantly.
A typical procedure for reactions employing strong bases like sodium hydride (NaH) in aprotic polar solvents such as DMF or THF begins with quenching the excess base.[2] This is a crucial safety step to neutralize any remaining reactive species. The most common method is the careful, slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[2]
Following the quench, the product is extracted from the aqueous phase into an immiscible organic solvent. Ethyl acetate (EtOAc) is a frequent choice due to its moderate polarity, which is effective for a wide range of pyrazole derivatives, and its relatively low boiling point, which facilitates removal.[2][6] The combined organic layers are then washed with brine (saturated aqueous NaCl) to remove residual water and inorganic salts, before being dried over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[2][7]
Caption: General workflow for the aqueous work-up of a pyrazole alkylation reaction.
Section 2: Core Purification Strategies
With the crude product in hand, the next step involves one or more purification techniques to isolate the desired N-alkylated pyrazole in high purity. The choice of method depends on the physical state of the product (solid vs. oil), the nature of the impurities, and, most importantly, the presence of regioisomers.
Flash Column Chromatography: The Workhorse of Separation
Flash column chromatography is the most powerful and commonly cited method for the purification of pyrazole derivatives, especially when dealing with oily products or mixtures of regioisomers.[8][9][10][11] The principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (eluent).
Causality of Choices:
-
Stationary Phase: Silica gel is the standard choice due to its polar nature, which effectively interacts with the polar N-H and C-N bonds of pyrazole derivatives. For particularly stubborn separations, high-performance silica with a larger surface area can provide enhanced resolution.[12]
-
Mobile Phase (Eluent): The eluent's polarity is tuned to achieve optimal separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is standard.[7][12] The separation of N1 and N2 isomers is often achievable because even small differences in their dipole moments and steric profiles can lead to different affinities for the silica surface, resulting in different elution times. For instance, a study successfully separated two pyrazole regioisomers using pure ethyl acetate as the eluent on a silica column.[8]
| Application | Typical Eluent System | Comments | Reference |
| General Pyrazole Purification | Hexane / Ethyl Acetate Gradient | A standard system effective for a wide range of polarities. | [7][12] |
| Regioisomer Separation | Hexane / Ethyl Acetate or pure Ethyl Acetate | Polarity must be finely tuned; TLC is essential for optimization. | [8] |
| Highly Polar Pyrazoles | Dichloromethane / Methanol | Used for products with high polarity that do not move in less polar systems. | N/A |
Recrystallization: Achieving High Purity for Solid Products
When the target N-alkylated pyrazole is a solid, recrystallization is an excellent and cost-effective method for achieving high purity.[4][13] This technique exploits the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.
Causality of Choices:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14] Common solvents include alcohols (ethanol, methanol), ethyl acetate, and hexane.[13][14] Mixed-solvent systems, such as ethanol/water or hexane/ethyl acetate, are particularly powerful.[14] In this technique, the crude product is dissolved in a minimal amount of a "good" hot solvent, and a "poor" hot anti-solvent is added dropwise until turbidity persists, promoting crystal formation upon slow cooling.[14]
-
Fractional Recrystallization: This technique can sometimes be used to separate regioisomers if they exhibit sufficiently different solubilities in a specific solvent system, though it often requires multiple iterations to achieve high isomeric purity.[14]
Acid-Base Extraction: Exploiting Basicity for Purification
Pyrazoles are weakly basic compounds (pKa of the conjugate acid is ~2.5). This property can be exploited for purification using an acid-base extraction, which is particularly effective for removing non-basic impurities.[15]
The process involves dissolving the crude product in an organic solvent and extracting it with an aqueous acid solution (e.g., dilute HCl). The basic pyrazole is protonated to form a water-soluble salt and moves into the aqueous phase, leaving non-basic impurities behind in the organic layer.[4] The aqueous layer is then collected, basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral pyrazole, which is then back-extracted into a fresh organic solvent.[4] A patented method also describes the purification of pyrazoles by crystallizing them as acid addition salts.[16]
Section 3: The Critical Challenge: Separation of N1 and N2 Regioisomers
The separation of N1 and N2 alkylated regioisomers is often the most difficult step in the purification process. Their structural similarity results in very close physicochemical properties, making separation by standard techniques challenging.
Strategies and Key Considerations:
-
Optimized Flash Chromatography: This is the most reliable method. Success hinges on careful optimization of the eluent system using Thin Layer Chromatography (TLC). Running multiple TLCs with varying solvent polarities (e.g., 5%, 10%, 20%, 30% EtOAc in Hexane) is essential to find the condition that provides the maximum separation (ΔRf) between the two isomer spots.
-
Analytical Guidance: Before attempting preparative separation, it is crucial to confirm the presence and ratio of isomers using analytical techniques. High-resolution NMR spectroscopy is indispensable.[17] Duplicate sets of peaks in the ¹H NMR spectrum are a clear indication of a regioisomeric mixture.[4]
-
Advanced NMR Techniques: For unambiguous structural assignment of the separated isomers, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are definitive.[8] A NOESY experiment can show through-space correlations between the protons of the newly introduced alkyl group and the protons of the substituents on the pyrazole ring, confirming its position at either N1 or N2.[5]
Caption: Decision tree for selecting a purification strategy for pyrazole products.
Section 4: Analytical Characterization for Purity Assessment
After purification, the identity, purity, and isomeric ratio of the final product must be confirmed.
-
NMR Spectroscopy (¹H, ¹³C): Provides the fundamental structural confirmation and is the primary tool for assessing purity.[17] The absence of impurity peaks is a key indicator.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[18] Techniques like GC-MS can also be used to assess purity and resolve isomers.[18][19]
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure compound should ideally show a single spot.[4]
Section 5: Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol describes a standard procedure for quenching a pyrazole alkylation reaction and extracting the crude product.
-
Cooling: Cool the reaction vessel containing the reaction mixture in an ice-water bath to 0 °C.
-
Quenching: While stirring vigorously, add saturated aqueous NH₄Cl solution dropwise. Monitor for any gas evolution or temperature increase. Continue adding until the reaction is fully quenched (e.g., no more bubbling).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Collect the upper organic (EtOAc) layer.
-
Repeat Extraction: Add fresh EtOAc to the aqueous layer in the separatory funnel and repeat the extraction two more times to maximize product recovery.[2]
-
Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer once with water, followed by one wash with saturated aqueous NaCl (brine).
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Concentration: Filter the dried solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh EtOAc and add it to the flask.
-
Final Product: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-alkylated pyrazole.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of a crude pyrazole mixture using silica gel chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., EtOAc). Spot it on a TLC plate and elute with various hexane/EtOAc mixtures (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives a good separation between the product(s) and impurities, with a target Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a glass column of appropriate size. Pack it with silica gel using the chosen eluent system (as a slurry or dry-packed and then wetted). Ensure the silica bed is compact and level.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a low-boiling solvent (like DCM or EtOAc), adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply pressure (flash chromatography). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified N-alkylated pyrazole.
Protocol 3: Purification by Recrystallization (Mixed-Solvent System)
This protocol is for purifying a solid pyrazole compound using a good solvent/anti-solvent pair (e.g., Ethanol/Water).[14]
-
Dissolution: Place the crude solid pyrazole in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Conclusion
The successful synthesis of N-alkylated pyrazoles is critically dependent on a robust and well-planned purification strategy. While the formation of regioisomers presents a significant challenge, a systematic approach combining an efficient initial work-up with powerful purification techniques like flash column chromatography and recrystallization can lead to products of high purity. The key to success lies in the analytical diligence of the researcher—using TLC to guide chromatographic separations and advanced NMR techniques to confirm the identity of the final products. By understanding the principles behind each step, from quenching the reaction to isolating the final crystals, researchers can confidently navigate the complexities of pyrazole chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jasco.hu [jasco.hu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Large-Scale Synthesis Considerations for Pyrazole Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold and the Scale-Up Imperative
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3][4] Its derivatives form the core of numerous blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil, as well as essential agrochemicals.[5][6] The diverse biological activities exhibited by pyrazole-containing molecules—ranging from anti-inflammatory and anticancer to antiviral and antidepressant—ensure continued interest in their synthesis and development.[1][2][6][7][8]
However, transitioning a promising pyrazole derivative from a laboratory curiosity to a commercially viable product presents a distinct set of challenges. The elegant reactions perfected on a milligram scale often behave unpredictably in multi-liter reactors. Issues such as heat management, mixing efficiency, reagent addition rates, and precise control of regioselectivity become paramount.[9] Inadequate control over these parameters can lead to decreased yields, inconsistent product quality, and the formation of difficult-to-remove impurities, jeopardizing the economic feasibility and safety of the entire process.
This guide provides an in-depth analysis of the critical considerations for the large-scale synthesis of pyrazole derivatives. Moving beyond simple reaction schemes, we will explore the mechanistic rationale behind key synthetic strategies, detail field-proven protocols, and examine industrial case studies to equip researchers and process chemists with the knowledge to navigate the complex path of chemical scale-up.
Part 1: Core Synthetic Strategies & Scale-Up Causality
The industrial production of pyrazoles primarily relies on robust and well-understood condensation reactions. While numerous methods exist, the following strategies have proven most adaptable to the rigors of large-scale manufacturing.
The Knorr/Paal-Knorr Synthesis: The Industrial Workhorse
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains the most fundamental and widely used method for pyrazole synthesis.[2][10] Its enduring prevalence is due to the high reactivity of the starting materials, the thermodynamic stability of the aromatic product, and the often high yields.[10]
Reaction Mechanism: The reaction proceeds via an acid-catalyzed pathway involving initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[10][11] This is followed by an intramolecular cyclization, where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration of the resulting hemiaminal yields the stable aromatic pyrazole ring.[12][13]
Scale-Up Considerations & Control Points:
-
Exotherm Management: The condensation reaction is frequently exothermic.[9] On a large scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation inefficient.[9] Uncontrolled temperature spikes can lead to side reactions and product degradation.
-
Causality: Rapid, uncontrolled heat generation accelerates undesired reaction pathways.
-
Control Strategy: The rate of hydrazine addition must be strictly controlled. A slow, subsurface addition profile coupled with a high-capacity cooling system is essential to maintain the target temperature range. Continuous monitoring with internal temperature probes is mandatory.[9]
-
-
Regioselectivity Control: When an unsymmetrical 1,3-dicarbonyl is used, the formation of two regioisomeric pyrazoles is possible, which poses significant purification challenges.[2][14]
-
Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons. The relative electrophilicity of these carbons, influenced by both electronic and steric factors, dictates the product ratio.
-
Control Strategies:
-
pH Adjustment: Acidic conditions can protonate a specific carbonyl, selectively enhancing its electrophilicity and favoring one regioisomer, while neutral or basic conditions may favor the other.[13][14]
-
Solvent Selection: The choice of solvent can influence reaction selectivity.[9] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity in certain cases.[14]
-
Starting Material Modification: Introducing bulky substituents near one carbonyl group can sterically hinder the approach of the hydrazine, directing the reaction towards the less hindered carbonyl.[14]
-
-
Synthesis from α,β-Unsaturated Precursors
Another scalable approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. This reaction typically proceeds through a pyrazoline (dihydropyrazole) intermediate, which must then be oxidized to form the aromatic pyrazole.[1][14]
Scale-Up Considerations & Control Points:
-
Oxidation Step: The choice of oxidant is critical for large-scale operations. While harsh oxidants may be used in the lab, industrial processes favor safer, cheaper, and more environmentally benign options.
-
Causality: Incomplete oxidation leaves pyrazoline impurities, while overly harsh conditions can degrade the target molecule.
-
Control Strategy: Air (oxygen) is an ideal "green" oxidant when a suitable catalyst is available. Mild chemical oxidants like iodine can also be effective. The oxidation step can sometimes be integrated into a one-pot procedure, improving process efficiency.[1]
-
Modern Approaches: Enhancing Sustainability and Control
The drive for greener and more efficient manufacturing has led to the adoption of new technologies and methodologies for pyrazole synthesis.
-
Green Chemistry Principles: There is a strong industrial trend towards replacing hazardous solvents with greener alternatives like water or ethanol, or even performing reactions under solvent-free conditions.[7][15][16][17] The use of recyclable heterogeneous catalysts simplifies product purification by allowing for simple filtration to remove the catalyst, a significant advantage over homogeneous catalysts.[7][15]
-
Continuous Flow Chemistry: Flow chemistry offers a paradigm shift from traditional batch processing. By pumping reagents through a heated tube or reactor, it allows for superior control over temperature, pressure, and mixing.[18]
-
Causality: The extremely high surface-area-to-volume ratio in flow reactors enables near-instantaneous heating and cooling, providing precise control over exothermic reactions and minimizing side product formation.[19]
-
Scale-Up Advantage: Scaling up a flow process simply means running the system for a longer duration or using parallel reactors, bypassing the complex challenges associated with increasing the size of batch reactors. The synthesis of Celecoxib has been successfully demonstrated using this approach.[19]
-
Part 2: Industrial Case Studies & Protocols
Examining the synthesis of commercially successful pyrazole-based drugs provides invaluable insight into real-world scale-up strategies.
Case Study 1: Celecoxib (Celebrex®)
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis is a classic example of the Knorr reaction, involving the regioselective condensation of an unsymmetrical β-diketone with a substituted hydrazine.[20]
Core Reaction: 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione reacts with 4-sulphonamidophenylhydrazine.[21]
Process Optimization Insights: The initial manufacturing process was significantly improved by focusing on green chemistry principles.[22] A key challenge was the formation of an undesired regioisomer. Through detailed kinetic and mechanistic studies, process chemists identified that controlling reaction conditions could minimize the formation of this impurity, thereby reducing the need for extensive purification and drastically cutting down on solvent waste.[22] This highlights a critical principle of large-scale synthesis: it is often more efficient to prevent impurity formation than to remove it later.
Protocol: Synthesis of Celecoxib (Illustrative Pilot Scale)
This protocol is adapted from patent literature for illustrative purposes and must be optimized for specific equipment and safety standards.[20][21]
-
Reactor Setup: Charge a suitable glass-lined reactor with ethyl acetate (500 L) and water (500 L).
-
Reagent Charging: Add 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (105 kg) and 4-sulphonamidophenylhydrazine hydrochloride (105 kg) to the reactor under agitation.
-
Reaction: Heat the reaction mixture to reflux (approx. 75-80°C) and maintain for 5-6 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).
-
Crystallization: Once the reaction is complete, cool the mixture slowly to 0-5°C over several hours to induce crystallization of the product.
-
Isolation: Filter the resulting solid slurry using a centrifuge or filter press.
-
Washing: Wash the filter cake with purified water (e.g., 3 x 150 L) to remove residual salts and impurities.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved to yield crude Celecoxib.
-
Purification: Further purification is typically achieved by recrystallization from a suitable solvent system, such as toluene, to meet pharmaceutical-grade purity specifications.[21]
Case Study 2: Sildenafil (Viagra®)
The synthesis of Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, demonstrates an evolution from a linear to a more convergent and optimized commercial process, a common theme in drug development.[23][24]
Process Evolution Insights: Pfizer's initial medicinal chemistry route was long and linear (nine steps), with a problematic chlorosulfonation reaction performed late in the synthesis.[23] For large-scale production, this was inefficient and hazardous. The process chemistry team redesigned the synthesis to be more convergent:
-
The pyrazole core was synthesized separately.
-
The problematic chlorosulfonation was moved to an early stage on a simpler, lower molecular weight starting material, which simplified the work-up and reduced waste.[23]
-
The final steps involved coupling the two key fragments and a final cyclization, a strategy that maximizes overall yield and efficiency in a multi-step synthesis.[25]
Protocol: Final Coupling and Cyclization for Sildenafil (Illustrative)
This protocol outlines the final key steps in the convergent synthesis.[25][26]
-
Amide Formation: The carboxylic acid function of the pyrazole intermediate (e.g., 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, after derivatization) is activated (e.g., using N,N'-carbonyldiimidazole) and then reacted with the aminobenzenesulfonamide fragment (e.g., 2-(2-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)sulfonyl)aniline) in a suitable solvent like ethyl acetate to form the amide intermediate.
-
Cyclization: The amide intermediate is cyclized to form the pyrazolo[4,3-d]pyrimidinone core of Sildenafil. This is typically achieved by heating under neutral or acidic conditions. Yields for this final cyclization step can be as high as 95%.[25]
-
Salt Formation: The Sildenafil base is then converted to the citrate salt for improved stability and bioavailability. This is done by dissolving the base in a solvent like acetone and adding a solution of citric acid, causing the sildenafil citrate salt to precipitate.[24][26]
Part 3: Data Summary & Troubleshooting
Table 1: Comparison of Primary Pyrazole Synthetic Routes
| Feature | Knorr/Paal-Knorr Synthesis | Synthesis from α,β-Unsaturated Systems | 1,3-Dipolar Cycloaddition |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | α,β-Unsaturated Carbonyls, Hydrazines | Alkynes, Hydrazone derivatives (for in situ nitrile imine generation) |
| Key Advantage | High yields, robust, well-established | Access to different substitution patterns | High regioselectivity often achievable |
| Scale-Up Challenge | Regioselectivity, exotherm control | Control of oxidation step, potential for pyrazoline byproducts | Stability and handling of reactive intermediates |
| Atom Economy | Good (loses 2x H₂O) | Moderate (requires an oxidant) | Excellent (addition reaction) |
| Green Aspect | Can be adapted to green solvents | Can use air as an oxidant | Often requires organic solvents |
Table 2: Troubleshooting Guide for Large-Scale Pyrazole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | Use of unsymmetrical 1,3-dicarbonyl; incorrect reaction conditions. | Perform a solvent screen (consider TFE/HFIP); optimize pH (acidic vs. neutral); modify starting materials to introduce steric/electronic bias.[9][14] |
| Exothermic Runaway | Rapid reagent addition; inefficient cooling. | Implement slow, controlled, subsurface addition of the limiting reagent (often hydrazine); ensure cooling system is adequate for the batch size; reduce batch size if necessary.[9] |
| Low Yield/Incomplete Reaction | Inadequate mixing; poor temperature control; incorrect stoichiometry. | Characterize mixing efficiency for the specific reactor geometry; ensure accurate temperature monitoring with internal probes; verify reagent purity and molar ratios.[9] |
| Product Oiling Out/Poor Crystallization | Incorrect solvent for work-up; rapid cooling rate; impurities inhibiting crystal growth. | Screen for a suitable anti-solvent; implement a slow, controlled cooling profile; consider seeding the batch with pure crystals; purify the crude material before final crystallization. |
| Pyrazoline Byproduct Formation | Incomplete oxidation of the pyrazoline intermediate. | Increase reaction time or temperature of the oxidation step; screen for a more effective and selective oxidizing agent.[14] |
Conclusion
The large-scale synthesis of pyrazole derivatives is a mature field, yet it continues to evolve. The foundational Knorr synthesis, while over a century old, remains the cornerstone of industrial production due to its reliability and efficiency. However, successful scaling is not a matter of simply multiplying quantities; it is an exercise in applied physical organic chemistry and chemical engineering. A thorough understanding of reaction mechanisms is required to predict and control outcomes like regioselectivity and impurity profiles. Mastery over process parameters—most critically, heat transfer and mixing—is essential for ensuring safety, consistency, and yield.
As the pharmaceutical and chemical industries move towards a more sustainable future, the principles of green chemistry and the adoption of technologies like continuous flow processing will play an increasingly vital role. By integrating these modern approaches with a deep understanding of the core chemical principles, researchers and drug development professionals can successfully navigate the challenges of bringing these valuable molecules from the bench to the market.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. mdpi.com [mdpi.com]
- 19. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 22. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 23. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 24. benchchem.com [benchchem.com]
- 25. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 26. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in Pyrazole N-Alkylation Reactions
Welcome to the Technical Support Center for pyrazole N-alkylation. This resource is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of selectively functionalizing the pyrazole nucleus. Pyrazole derivatives are cornerstones in pharmaceuticals and agrochemicals, making the precise control of their synthesis a critical objective.[1][2] This guide provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the N1 and N2 positions on a pyrazole ring, and why is their selective alkylation so important?
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, labeled N1 and N2. Due to tautomerism, the proton can reside on either nitrogen, making them chemically similar.[2][3] However, once alkylated, the isomers are distinct, with the substituent permanently fixed at either the N1 or N2 position.
The importance of selective alkylation lies in its profound impact on the molecule's three-dimensional structure and its biological activity. The specific placement of an alkyl group determines how the molecule interacts with its biological target. For instance, many FDA-approved drugs containing a pyrazole core rely on a specific N-alkylation pattern for their therapeutic effect.[4][5]
Caption: Tautomeric equilibrium of an unsymmetrically substituted pyrazole.
Q2: What are the primary factors that determine the regioselectivity of pyrazole N-alkylation?
The regiochemical outcome is a delicate interplay of several factors. Understanding and manipulating these is key to achieving the desired isomer.[6]
-
Steric Effects: This is often the most dominant factor. Both the substituents on the pyrazole ring (at C3 and C5) and the alkylating agent's bulkiness play a crucial role.[6][7] Alkylation typically favors the less sterically hindered nitrogen atom.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can dramatically influence, and even reverse, the regioselectivity.[2][4]
-
Nature of the Alkylating Agent: The electrophilicity and structure of the alkylating agent are critical. Specialized reagents have been developed to achieve high selectivity.[7][8]
-
Kinetic vs. Thermodynamic Control: The reaction can be steered towards the kinetically favored (faster-forming) product or the thermodynamically favored (more stable) product by adjusting reaction conditions.[9][10]
Q3: How do the properties of the alkylating agent influence the N1/N2 ratio?
The alkylating agent is a powerful tool for controlling regioselectivity.
-
Steric Bulk: Using a bulky alkylating agent will strongly favor alkylation at the sterically more accessible nitrogen. For example, sterically demanding α-halomethylsilanes have been used to achieve excellent N1 selectivity.[8]
-
Electrophilicity: Highly reactive electrophiles, such as methyl iodide or dimethyl sulfate, often show poor selectivity because the reaction is very fast, minimizing the energetic differences between the two transition states.[8] In contrast, less reactive electrophiles can provide better selectivity.
-
Specialized Reagents: Trichloroacetimidates, activated by a Brønsted acid, offer an alternative to traditional base-mediated alkylations and can provide good yields, with regioselectivity primarily governed by sterics.[7][11]
Troubleshooting Guides
Problem: My reaction yields a mixture of N1 and N2 isomers. How can I improve selectivity?
This is the most common challenge in pyrazole N-alkylation. Here’s a systematic approach to troubleshoot and optimize your reaction.
Strategy 1: Modifying Reaction Conditions
The choice of base and solvent is critical and can often be the simplest way to tune selectivity. The dissociation of the pyrazolate salt and the nature of the cation play a significant role.
| Base/Solvent System | Typical Outcome | Rationale |
| NaH in DMF/THF | Often favors N1 | The small Na+ cation coordinates more tightly with the more sterically accessible N1, directing the alkylating agent to that position. |
| K2CO3 in DMSO/MeCN | Often favors N1 | A common and effective system for achieving N1-alkylation.[2] |
| Cs2CO3 in polar aprotic solvents | Can favor N2 | The larger, "softer" Cs+ cation coordinates less tightly and can favor the electronically more nucleophilic N2 in some cases. |
| Phase Transfer Catalysis (PTC) | Variable | Can provide good yields, but selectivity depends on the specific catalyst and conditions. |
Experimental Protocol: General N1-Alkylation [1]
-
To a solution of the pyrazole (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by silica gel column chromatography.
Strategy 2: Leveraging Steric Hindrance
If modifying conditions is insufficient, consider the steric environment of your system.
-
Increase the bulk of the alkylating agent: If you are using methyl iodide, try switching to a bulkier agent if your target molecule allows. Recently, α-halomethylsilanes have been shown to be excellent masked methylating reagents, providing high N1 selectivity.[8][12]
-
Modify the pyrazole substrate: If possible, introducing a bulky substituent at the C5 position will effectively block the N1 position, directing alkylation to N2.
Caption: Steric hindrance directing alkylation to the less hindered N1 position.
Problem: My reaction is sluggish or gives low conversion.
Low reactivity can be due to several factors.
-
Insufficiently strong base: Ensure the base is strong enough to fully deprotonate the pyrazole. For less acidic pyrazoles, a stronger base like NaH or KHMDS may be necessary.
-
Poor solvent choice: The solvent must be able to dissolve the pyrazole and the pyrazolate salt. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices.
-
Inactive alkylating agent: Ensure the alkylating agent is reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Low temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. A gradual increase in temperature may be needed to drive the reaction to completion.
Problem: The N2-alkylated isomer is my desired product, but it's forming as the minor isomer.
Synthesizing the N2 isomer can be challenging as it often requires overcoming the steric preference for N1.
-
Substrate Modification: The most reliable method is to have a large substituent at C3 and a small one (or hydrogen) at C5. This sterically directs alkylation to the N2 position.
-
Cation Effects: Experiment with larger counter-ions. Bases like Cs2CO3 can sometimes favor N2 alkylation.
-
Catalysis: Certain Lewis acids have been reported to promote N2-alkylation, although this is less common.
-
Enzymatic Methods: Recent advances in biocatalysis have shown that engineered enzymes can achieve highly selective and even regiodivergent pyrazole alkylation, offering a powerful tool for accessing specific isomers.[3]
Problem: I'm struggling with the separation of the N1 and N2 isomers.
The similar polarity of N1 and N2 isomers often makes their separation by column chromatography difficult.
-
Chromatography Optimization:
-
Use a high-performance silica or a different stationary phase (e.g., alumina, C18).
-
Employ a shallow solvent gradient during elution.
-
Consider supercritical fluid chromatography (SFC) for challenging separations.
-
-
Derivatization: If separation is intractable, consider derivatizing the mixture. The different steric environments around the nitrogen atoms might lead to one isomer reacting selectively, allowing for easier separation.
-
Crystallization: Attempt fractional crystallization from various solvent systems.
Kinetic vs. Thermodynamic Control
Understanding whether your reaction is under kinetic or thermodynamic control is crucial for optimization.[10]
-
Kinetic Control: Favored by low temperatures and short reaction times. The product that forms fastest (i.e., has the lowest activation energy) will predominate. This is often the less sterically hindered N1-alkylated product.[9]
-
Thermodynamic Control: Favored by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The most stable product will be the major isomer. In some cases, the N2 isomer may be thermodynamically more stable.
To determine which regime is operating, run the reaction at a low temperature for a short time and analyze the product ratio. Then, run a separate reaction at a higher temperature for an extended period. If the product ratio changes significantly, your reaction is sensitive to these controls. You can also take the isolated kinetic product and subject it to the thermodynamic conditions to see if it isomerizes to the more stable product.
Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic control.
By systematically applying these principles and troubleshooting strategies, researchers can gain precise control over pyrazole N-alkylation, enabling the efficient synthesis of target molecules for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
how to improve the yield of pyrazole alkylation reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole alkylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to explore the underlying principles that govern yield and selectivity, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Enhancing Yield and Selectivity
This section addresses the most common challenges encountered during pyrazole alkylation in a practical question-and-answer format.
Q1: My reaction suffers from low yield or fails to reach completion. What are the primary causes and how can I improve the conversion?
A1: Low yield in pyrazole alkylation is a frequent issue that can often be traced back to one of several key factors. A systematic approach is the best way to diagnose and solve the problem.
Core Issues & Solutions:
-
Incomplete Deprotonation: The N-H of a pyrazole is acidic, but its pKa can vary significantly based on ring substituents. If the base is not strong enough to deprotonate the pyrazole completely, the concentration of the reactive pyrazolate anion will be low, leading to a sluggish or incomplete reaction.
-
Troubleshooting:
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are effective for pyrazoles with electron-withdrawing groups that increase acidity. However, for electron-rich pyrazoles, they may not be sufficient.
-
Strong Bases (e.g., NaH, KOtBu): For less acidic pyrazoles, a stronger, non-nucleophilic base is required to drive the deprotonation to completion. Sodium hydride (NaH) is a common and effective choice.[1][2]
-
Verification: If possible, check the reaction mixture by TLC or LCMS after the base addition and a short stirring period to see if the starting pyrazole is consumed before adding the alkylating agent.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Many alkylations are run at room temperature but may require heating to proceed at a reasonable rate, especially with less reactive alkylating agents (e.g., alkyl chlorides vs. iodides).
-
Solvent Choice: The solvent plays a crucial role in solvating the pyrazolate anion and the base's counter-ion.
-
Troubleshooting:
-
Polar aprotic solvents like DMF, DMSO, and Acetonitrile (MeCN) are standard choices as they effectively solvate cations, leaving the pyrazolate anion more "naked" and nucleophilic.
-
If using strong bases like NaH, anhydrous THF or DME are excellent options.
-
-
-
Alternative Alkylation Chemistries: If traditional SN2 conditions fail, alternative electrophiles may be more effective.
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Q2: My reaction produces a mixture of N1 and N2 regioisomers. How can I achieve better regioselectivity?
A2: Controlling regioselectivity is the most significant challenge in the alkylation of unsymmetrically substituted pyrazoles. The pyrazolate anion is a tautomeric system, and alkylation can occur at either nitrogen.[1] Selectivity is a delicate balance of steric hindrance, electronics, and reaction conditions.
Key Factors Controlling Regioselectivity
Strategies for Controlling Regioselectivity:
-
Steric Effects: This is often the most dominant factor. Alkylation generally occurs at the less sterically hindered nitrogen atom. A bulky substituent at the C3 (or C5) position will direct the incoming alkyl group to the N1 (or N2) position, respectively.[6]
-
Practical Application: If you have a choice of synthetic routes, placing a large group adjacent to the nitrogen you don't want to alkylate can be a powerful directing strategy.
-
-
Base and Counter-ion: The choice of base is not just about pKa; the associated cation plays a vital role.
-
K₂CO₃ or Cs₂CO₃: The large, "soft" K⁺ and Cs⁺ cations coordinate less tightly and to both nitrogen atoms, often leading to mixtures or favoring the thermodynamically more stable product.
-
NaH: The smaller, "harder" Na⁺ cation tends to coordinate more strongly to the more electron-rich nitrogen atom (often N2), which can favor alkylation at N1. Using NaH can prevent the formation of regioisomeric products in certain cases.[1][2]
-
MgBr₂: A highly regioselective Mg-catalyzed method has been developed to favor N2-alkylation of 3-substituted pyrazoles. The Lewis acidic magnesium coordinates to the N2 nitrogen, directing the alkylating agent to that site.[8]
-
-
Solvent Effects: The solvent can dramatically influence the outcome.
-
Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can drastically increase regioselectivity, often favoring a single isomer where traditional solvents like ethanol give mixtures.[9] These solvents can stabilize intermediates through hydrogen bonding, amplifying the intrinsic electronic preferences of the pyrazole.
-
-
Advanced Methodologies:
-
Enzymatic Alkylation: For ultimate control, engineered enzymes have been used to achieve near-perfect regioselectivity (>99%) for methylation, ethylation, and propylation by creating a highly specific active site that binds the pyrazole in a single orientation.[10]
-
Phase-Transfer Catalysis (PTC): PTC, using catalysts like tetrabutylammonium bromide (TBAB), can improve yields and sometimes selectivity. The reaction occurs at the interface of two phases, which can alter the reactivity of the pyrazolate anion.[11][12]
-
Data Summary: Influence of Conditions on Regioselectivity
| Factor | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Source(s) |
| Base | K₂CO₃ | Mixture of regioisomers often observed. | NaH | Often improves selectivity, favoring one isomer. | [1][2] |
| Catalyst | None | Substrate-dependent mixture. | 20 mol% MgBr₂ | Highly selective for N2-alkylation . | [8] |
| Solvent | Ethanol | Low regioselectivity (e.g., 1:1.3 mixture). | HFIP | Excellent regioselectivity (e.g., 97:3 mixture). | [9] |
| Method | Chemical Synthesis | Often yields mixtures that are hard to separate. | Enzymatic Cascade | Unprecedented regioselectivity (>99% r.r.). | [10] |
Q3: I'm observing unexpected side products. What are they and how can I minimize them?
A3: Side product formation can complicate purification and lower the yield of your desired product. The most common side reactions are dialkylation and reactions at other functional groups.
-
Dialkylation (Pyrazolium Salt Formation): After the initial N-alkylation, the remaining nitrogen atom can still be nucleophilic and attack another molecule of the alkylating agent. This forms a quaternary N,N'-dialkylpyrazolium salt.[13]
-
Prevention:
-
Use a strict 1:1 stoichiometry of pyrazole to the alkylating agent.
-
Add the alkylating agent slowly to the solution of the deprotonated pyrazole to avoid a high local concentration of the electrophile.
-
If possible, stop the reaction as soon as the starting material is consumed (monitor by TLC/LCMS).
-
-
-
Reaction at Other Functional Groups: If your pyrazole or alkylating agent contains other nucleophilic or electrophilic sites, they may compete in the reaction.
-
Example: An ester group on the pyrazole could potentially be hydrolyzed under strongly basic conditions, or an electron-rich aromatic ring could undergo electrophilic attack.[14]
-
Prevention:
-
Use milder bases (e.g., K₂CO₃ instead of KOtBu) if compatible with the required deprotonation.
-
Protect sensitive functional groups on your starting materials before performing the alkylation.
-
-
-
Over-iodination (Analogy): In syntheses involving iodination, a highly activated pyrazole ring can lead to di- or tri-iodinated products.[14] A similar principle applies to alkylation; a highly electron-rich pyrazole may be more susceptible to dialkylation.
Frequently Asked Questions (FAQs)
Q: Which base is the best for my pyrazole alkylation? A: There is no single "best" base; it depends on your substrate.
-
For pyrazoles with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CO₂Et), milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient and can be easier to handle.
-
For pyrazoles with electron-donating groups, a strong base like NaH is usually necessary for complete deprotonation.
-
To specifically target the N2 position, consider using a catalytic amount of MgBr₂ .[8]
Q: Can I use microwave irradiation to improve my reaction? A: Yes. Microwave-assisted synthesis is an excellent technique for pyrazole alkylation. It often leads to significantly shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating.[3][5][15]
Q: What is Phase-Transfer Catalysis (PTC) and how does it help? A: PTC is a technique that facilitates the migration of a reactant from one phase into another where the reaction occurs. For pyrazole alkylation, a PTC catalyst (like TBAB) transports the pyrazolate anion (formed in an aqueous or solid phase with a base) into an organic phase to react with the alkyl halide. This method can provide high yields, sometimes even without a solvent, and can be particularly useful for scaling up reactions.[11][12]
Q: Are there catalyst-controlled methods for selective alkylation? A: Yes. Beyond the Mg-catalyzed N2-alkylation[8], highly advanced methods using engineered enzymes have demonstrated near-perfect, catalyst-controlled regioselectivity, allowing for the synthesis of specific isomers that are inaccessible through traditional chemistry.[10] This represents the cutting edge of selective pyrazole functionalization.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation (using NaH)
This protocol is a general starting point for the alkylation of a pyrazole using sodium hydride.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)
-
Alkyl Halide (1.0 - 1.1 eq)
-
Anhydrous DMF or THF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate and water for workup
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 eq).
-
Add anhydrous DMF (or THF) to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C.
-
Add the alkyl halide (1.0 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS). Gentle heating may be required for less reactive halides.
-
Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is adapted for conditions that may be milder and easier to scale.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), powdered (2.0 - 3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Acetonitrile (MeCN) or Toluene
Procedure:
-
To a round-bottom flask, add the substituted pyrazole (1.0 eq), powdered K₂CO₃ (2.0 eq), and TBAB (0.1 eq).
-
Add the solvent (e.g., Acetonitrile).
-
Add the alkyl halide (1.1 eq).
-
Stir the resulting suspension vigorously at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LCMS. PTC reactions can sometimes be slower than those with strong bases.
-
Upon completion, filter off the inorganic salts (K₂CO₃ and KX) and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography. Alternatively, an aqueous workup (as described in Protocol 1) can be performed before purification if needed.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. scielo.br [scielo.br]
- 5. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 13. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions with 4-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a versatile alkylating agent widely used in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a reactive bromomethyl group attached to a stable pyrazole core, makes it an excellent electrophile for introducing the 1-methyl-1H-pyrazol-4-ylmethyl moiety onto a variety of nucleophiles. However, its reactivity is a double-edged sword, often leading to a range of predictable, yet challenging, side products. This guide is designed to help you identify, understand, and mitigate these common issues.
The reagent is a hydrobromide salt, meaning the pyrazole ring is protonated. This enhances its stability for storage but typically requires the use of a base in reactions to free the neutral, reactive form and to scavenge the HBr generated during the alkylation. The choice of base and reaction conditions is critical and is a recurring theme in troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during experiments in a question-and-answer format, providing both mechanistic explanations and practical solutions.
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct that appears to be a dimer. What is happening and how can I prevent it?
A1: Dimerization via Self-Alkylation
This is one of the most common side reactions. The pyrazole ring itself contains a nucleophilic nitrogen atom (at the N2 position). Under basic conditions, a deprotonated pyrazole can act as a nucleophile and attack the electrophilic bromomethyl group of another molecule, leading to the formation of a pyrazolium salt dimer.
Causality:
-
Strong Bases: Using an excessively strong or sterically unhindered base (e.g., NaH, KOH) can deprotonate the nucleophilic N2 position of the pyrazole ring, promoting self-alkylation.
-
High Concentration: Higher concentrations of the pyrazole reagent increase the probability of intermolecular reactions.
-
Slow Addition of Nucleophile: If your primary nucleophile is added too slowly or is not reactive enough, the pyrazole reagent has more opportunity to react with itself.
Mitigation Strategies:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge. These bases are effective at scavenging protons without competing as nucleophiles. In some cases, an inorganic base like potassium carbonate (K₂CO₃) can be effective, particularly if the intended nucleophile is significantly more reactive than the pyrazole nitrogen.[3]
-
Reaction Order: Use a "reverse addition" technique. Add the this compound solution slowly to a mixture of your nucleophile and the base. This ensures the electrophile is always in the presence of an excess of the desired nucleophile, minimizing its chance to self-react.
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization side reaction.
Q2: I'm trying to alkylate a primary amine, but I'm observing significant di-alkylation. How can I improve selectivity for the mono-alkylated product?
A2: Controlling Over-Alkylation
This issue arises because the mono-alkylated product, a secondary amine, is often still nucleophilic (and sometimes more so than the starting primary amine) and can react with a second molecule of the electrophile.
Causality:
-
Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent strongly favors di-alkylation.
-
Base Strength: A strong base can deprotonate the mono-alkylated product, making it an even more potent nucleophile.
-
Reaction Time/Temperature: Longer reaction times or higher temperatures provide more energy and opportunity for the second, slower alkylation to occur.
Mitigation Strategies:
-
Adjust Stoichiometry: Use a significant excess of the primary amine (e.g., 2-5 equivalents) relative to the pyrazole reagent. This statistically favors the reaction of the electrophile with the more abundant starting material. The unreacted amine can be removed during workup.
-
Controlled Addition: Slowly add the this compound to the solution of the amine. This maintains a low concentration of the electrophile at all times.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the rate of the second alkylation, which typically has a higher activation energy than the first.
-
Weaker Base: Use the minimum amount of a weaker base (e.g., K₂CO₃ or NaHCO₃) necessary to neutralize the HBr. Often, the excess amine itself can serve as the base.
Q3: My reaction mixture is turning dark brown or black, and TLC/LC-MS analysis shows a complex mixture of unidentifiable products. What's causing this decomposition?
A3: Instability and Decomposition Pathways
This compound, while relatively stable as a salt, can be sensitive to certain conditions, leading to decomposition.
Causality:
-
High Temperatures: Prolonged heating can cause decomposition of the pyrazole ring or elimination reactions.
-
Strong Nucleophiles/Bases: Certain very strong bases or nucleophiles can potentially attack the pyrazole ring itself, although this is less common.
-
Impure Starting Material: The synthesis of the reagent can sometimes leave trace impurities that are unstable under the reaction conditions.[4] For example, residual brominating agents could cause undesired side reactions.[5]
-
Presence of Water: While the hydrobromide salt is aqueous-soluble, the free base form can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 4-(hydroxymethyl)-1-methyl-1H-pyrazole.
Mitigation and Troubleshooting:
-
Verify Starting Material Purity: Before use, check the purity of your reagent by NMR or LC-MS. If it appears discolored or shows significant impurities, consider purification by recrystallization or purchasing from a reputable supplier.
-
Control Temperature: Maintain the recommended reaction temperature and avoid excessive heating. If the reaction requires heat, increase it gradually and monitor for color changes.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if your substrate or solvent is sensitive to air.
-
Anhydrous Conditions: Unless the reaction is specifically designed for an aqueous environment, use anhydrous solvents to minimize hydrolysis.
Troubleshooting Quick Reference
| Observed Issue | Probable Cause(s) | Recommended Solutions |
| Major Dimer Byproduct | Self-alkylation; Strong/excess base; High concentration. | Use a hindered base (DIPEA); Slow addition of electrophile; Run at higher dilution. |
| Di-alkylation of Amine/Thiol | Stoichiometry favors over-reaction; Product is still nucleophilic. | Use 2-5 eq. of the nucleophile; Slow addition of electrophile; Lower reaction temperature. |
| Low Conversion / No Reaction | Insufficiently strong base; Steric hindrance; Low temperature. | Switch to a stronger base (e.g., K₂CO₃, Cs₂CO₃); Increase temperature moderately; Increase reaction time. |
| Dark Color / Complex Mixture | Decomposition of reagent or product; High temperature; Impurities. | Check starting material purity; Run at lower temperature; Use an inert atmosphere; Use anhydrous solvents. |
| Formation of Hydroxymethyl Pyrazole | Hydrolysis of the bromomethyl group. | Ensure anhydrous conditions; Use a non-aqueous workup if possible. |
Experimental Protocol: General N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a primary or secondary amine. It is designed to minimize common side reactions.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.5 - 3.0 eq.)
-
Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an Argon atmosphere, add the amine nucleophile and the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA to the mixture and stir for 5 minutes.
-
In a separate flask, dissolve the this compound in a minimum amount of the same anhydrous solvent.
-
Add the pyrazole solution dropwise to the cold amine/DIPEA mixture over 30-60 minutes using a syringe pump or dropping funnel.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 2-4 hours), allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction with water and extract with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
dealing with low reactivity of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS: 528878-44-6). This versatile building block is a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] However, its formulation as a hydrobromide salt can present challenges related to reactivity. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve success in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction is not proceeding. What is the most common reason for failure?
A1: The primary cause of reaction failure is the acidic nature of the reagent.
This compound is a salt. The pyrazole ring's N2 nitrogen is protonated by hydrobromic acid (HBr).[3] This acidic proton must be neutralized by a base to generate the reactive, free-base form of the alkylating agent, 4-(bromomethyl)-1-methyl-1H-pyrazole.[4] Without a base, your nucleophile will be protonated and deactivated, and the alkylating agent itself remains in its less reactive, protonated state.
Core Principle: Acid-Base Neutralization You must add at least one molar equivalent of a suitable base to liberate the active alkylating agent before the desired substitution reaction can occur.
Caption: Initial acid-base neutralization step.
Q2: I've added a base, but the reaction is still very slow or incomplete. How can I accelerate it?
A2: If basic neutralization is insufficient, reaction kinetics can be improved by optimizing your solvent, temperature, and catalytic conditions.
Several factors beyond the initial neutralization step govern the rate of SN2 reactions.
-
Solvent Selection: For nucleophilic substitutions, polar aprotic solvents like Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) are highly recommended. These solvents effectively solvate the counter-ion of the nucleophile salt (e.g., K⁺ from K₂CO₃) but poorly solvate the nucleophilic anion, leaving it "naked" and more reactive.
-
Temperature Control: Increasing the reaction temperature is a straightforward way to increase the reaction rate. A moderate increase to 40–80 °C is often effective. However, monitor the reaction closely for any signs of decomposition of starting materials or products.
-
In-Situ Halide Exchange (Finkelstein Reaction): Adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can dramatically accelerate the reaction. The bromide leaving group is exchanged in-situ for iodide. The resulting 4-(iodomethyl)-1-methyl-1H-pyrazole is significantly more reactive because iodide is a better leaving group than bromide.[5][6]
-
Phase-Transfer Catalysis (PTC): This is a powerful technique when your nucleophile or base has poor solubility in the organic solvent. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) , transports the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction occurs.[7][8] This method is exceptionally useful for O- and N-alkylations using inorganic bases like K₂CO₃ or NaOH.[9][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 3. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(bromomethyl)-1-methyl-1H-pyrazole | C5H7BrN2 | CID 43141470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide
Welcome to the technical support center for 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to its stability in various solvents, drawing upon established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
As a hydrobromide salt, 4-(bromomethyl)-1-methyl-1H-pyrazole is generally a stable, solid compound under recommended storage conditions, which include keeping it in a tightly sealed container in a dry, well-ventilated place.[1][2] However, the bromomethyl group imparts significant reactivity, making the molecule susceptible to degradation, particularly when in solution. The stability is highly dependent on the solvent, temperature, and presence of nucleophiles or bases.
Q2: I am observing decomposition of my compound in solution. What are the likely degradation pathways?
The primary mode of degradation for this compound in solution is nucleophilic substitution at the benzylic-like bromomethyl group. This carbon is electrophilic and will readily react with nucleophiles.
-
Solvolysis: In protic solvents like water, methanol, or ethanol, the solvent itself can act as a nucleophile, leading to the formation of the corresponding hydroxymethyl or alkoxymethyl pyrazole derivative and hydrobromic acid. This process is accelerated by heat and higher pH.
-
Reaction with Nucleophiles: Any nucleophilic species present in the reaction mixture can displace the bromide. Common laboratory nucleophiles like amines, thiols, and even other halide ions can lead to undesired side products.
-
Elimination: While less common for this specific structure, under strongly basic conditions, elimination to form a methylidene pyrazole intermediate could be a possibility, which would then likely polymerize or react further.
To minimize degradation, it is crucial to use anhydrous aprotic solvents and to control the reaction temperature.
Q3: Which solvents are recommended for dissolving and reacting with this compound?
The choice of solvent is critical for maintaining the stability of this reagent.
-
Recommended Solvents: Aprotic solvents are generally preferred. These include:
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
-
Solvents to Use with Caution: Protic solvents such as water, methanol, and ethanol can participate in solvolysis reactions. If their use is unavoidable, the reactions should be conducted at low temperatures and for the shortest possible duration. It's important to note that while some synthesis protocols for related compounds use water as a solvent, these are typically for bromination reactions and not for subsequent nucleophilic substitutions where the bromomethyl group is the reactive site.[3]
-
Incompatible Solvents: Strongly basic solutions should be avoided as they can deprotonate the pyrazole ring or promote side reactions.
Q4: How should I handle and store solutions of this compound?
Solutions of this compound are generally not recommended for long-term storage due to potential degradation.
-
Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Storage: If short-term storage is necessary, store the solution at a low temperature (e.g., in a refrigerator or freezer) in a tightly sealed container to minimize exposure to moisture and air. An inert atmosphere (e.g., nitrogen or argon) can also help to prolong the stability.
-
Monitoring: If a solution is stored, it is good practice to check its purity (e.g., by TLC or LC-MS) before use to ensure its integrity.
Troubleshooting Guide
Issue 1: Low yield or formation of multiple products in a nucleophilic substitution reaction.
Possible Cause: Decomposition of the starting material or reaction with the solvent.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the use of anhydrous aprotic solvents. If a protic solvent must be used, minimize reaction time and temperature.
-
Control Temperature: Perform the reaction at a lower temperature. The bromomethyl group is highly reactive, and cooling the reaction mixture can often improve selectivity and yield.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Order of Addition: Add the this compound solution to the nucleophile, rather than the other way around, to minimize the time the electrophile is in a reactive environment before encountering the desired nucleophile.
Issue 2: The compound appears to have discolored or changed physical appearance upon storage.
Possible Cause: Decomposition due to improper storage.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Exposure to light, heat, or moisture can accelerate decomposition.
-
Purity Check: Analyze a small sample of the material by a suitable analytical method (e.g., NMR, LC-MS, or melting point) to assess its purity before use.
-
Purification: If decomposition has occurred, consider recrystallization or chromatography to purify the reagent before use. However, given the reactivity of the compound, purchasing a fresh batch may be more time and cost-effective.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for reacting this compound with a nucleophile.
-
Dissolve the nucleophile in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF) in a flame-dried flask under an inert atmosphere.
-
If the nucleophile is an amine or other basic species, add a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the hydrobromide salt and the HBr generated during the reaction.
-
In a separate flask, dissolve the this compound in the same anhydrous solvent.
-
Slowly add the pyrazole solution to the nucleophile solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the nucleophile).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate workup and purification steps.
Data Presentation
Table 1: Solvent Compatibility and Stability Summary
| Solvent | Type | Compatibility | Recommended Use | Stability Notes |
| Acetonitrile (ACN) | Aprotic, Polar | Excellent | General reactions, extractions | Good stability for short-term use. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Excellent | General reactions, extractions | Good stability, but volatility requires well-sealed vessels. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Good | Reactions requiring higher temperatures | Can be difficult to remove; potential for decomposition at high heat. |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Good | Solubilizing difficult substrates | Very difficult to remove; use judiciously. |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | Good | General reactions | Must be anhydrous and free of peroxides. |
| Water (H₂O) | Protic, Polar | Poor | Not recommended | Prone to rapid solvolysis. |
| Methanol (MeOH) | Protic, Polar | Poor | Not recommended | Prone to solvolysis. |
| Ethanol (EtOH) | Protic, Polar | Poor | Not recommended | Prone to solvolysis. |
Visualization
Diagram 1: Degradation Pathway via Solvolysis
This diagram illustrates the SN1/SN2-type reaction with a generic protic solvent (ROH).
References
effect of base and solvent on pyrazole alkylation outcome
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the pyrazole ring. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What makes regioselective N-alkylation of pyrazoles so challenging?
The primary challenge arises from the fact that the pyrazole ring contains two adjacent nitrogen atoms (N1 and N2). Upon deprotonation with a base, the resulting pyrazolate anion is an ambident nucleophile. This means the negative charge is delocalized across both nitrogen atoms, making both potential sites for alkylation. This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and identify.[1] The subtle interplay of steric and electronic factors, along with reaction conditions, dictates the final product ratio.
Q2: What are the key factors that govern the N1 vs. N2 alkylation outcome?
The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several interconnected factors. Mastering this reaction requires a holistic understanding of how these variables interact. The primary determinants are:
-
Steric Effects: The steric environment around the two nitrogen atoms is arguably the most powerful directing factor. Alkylation will preferentially occur at the less sterically hindered nitrogen. This includes the size of substituents at the C3 and C5 positions of the pyrazole ring and the bulkiness of the alkylating agent itself.[1][2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens, thereby influencing the reaction pathway.[3]
-
Reaction Conditions: The choice of base, its counter-ion (e.g., Na⁺, K⁺, Cs⁺), and the solvent system can dramatically influence or even switch the regioselectivity.[1][3]
-
Alkylating Agent: The structure and reactivity of the electrophile are crucial. Specialized, sterically demanding reagents have been developed specifically to achieve high selectivity where simple alkyl halides fail.[1][4]
Q3: How do I apply the Hard and Soft Acids and Bases (HSAB) principle to predict the outcome?
The HSAB principle provides a useful theoretical framework. In the pyrazolate anion, the more sterically hindered nitrogen is often considered "harder," while the less hindered nitrogen is "softer."[5][6]
-
Hard Acids (Electrophiles): These are typically small, highly charged, and not very polarizable (e.g., from reagents like dimethyl sulfate). They tend to react preferentially with the "hard" nitrogen center.
-
Soft Acids (Electrophiles): These are larger, less charged, and more polarizable (e.g., from reagents like allyl bromide or benzyl bromide). They prefer to react with the "soft" nitrogen center.[5]
The reaction conditions also modulate the hardness of the nucleophile. A "naked" anion in a polar aprotic solvent like DMSO is softer than a tightly associated ion pair with a small cation like Li⁺ in a less polar solvent like THF. This interplay explains why changing the base (and thus the counter-ion) or the solvent can shift the regioselectivity.
Q4: Can solvent choice alone be used to control the reaction?
Yes, in some cases, the solvent can have a dramatic effect. Protic solvents (e.g., ethanol, methanol) can hydrogen-bond with the pyrazolate anion, altering the nucleophilicity of the two nitrogens and favoring one regioisomer.[7][8] Aprotic polar solvents (e.g., DMF, DMSO) are excellent at solvating the cation of the base, leaving the pyrazolate anion more reactive and "naked," which can favor attack at the more sterically accessible nitrogen.[1][9]
Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain pyrazole syntheses and alkylations, likely due to their unique hydrogen-bonding properties and ability to stabilize specific transition states.[10][11][12]
Troubleshooting Guide
Problem: My reaction is giving a low yield or not proceeding at all.
-
Probable Cause 1: Ineffective Deprotonation. The base you are using may not be strong enough to fully deprotonate the pyrazole N-H (pKa ≈ 14-15). Weak bases like triethylamine are generally insufficient.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice that irreversibly deprotonates the pyrazole.[13] Potassium carbonate (K₂CO₃) is a milder but often effective solid base, especially at elevated temperatures.[9][14] For very stubborn substrates, stronger bases like potassium tert-butoxide (KOtBu) may be required.[15]
-
-
Probable Cause 2: Poor Solvent Choice. The solvent may not be suitable for an Sₙ2-type reaction.
-
Solution: Use a polar aprotic solvent such as DMF or acetonitrile (MeCN).[16] These solvents effectively solvate the counter-ion of the base without interfering with the nucleophile, often accelerating the reaction rate. Anhydrous conditions are critical, especially when using bases like NaH.
-
-
Probable Cause 3: Unreactive Alkylating Agent. The leaving group on your electrophile may not be sufficiently labile.
-
Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with no success, consider switching to the corresponding bromide or iodide.
-
Problem: I'm getting a mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?
This is the most common issue. Achieving high regioselectivity often requires a multi-faceted approach.
-
Strategy 1: Exploit Steric Hindrance (The "Go-To" Method).
-
If your pyrazole is substituted: Alkylation will almost always favor the nitrogen adjacent to the smaller substituent. If you have a choice during synthesis, place a small group (e.g., H, Me) at C5 and a larger group at C3 to strongly direct alkylation to N1.
-
Use a Bulky Alkylating Agent: This is a highly effective modern strategy. Instead of a simple methylating agent like methyl iodide, use a "masked" methylating reagent like (chloromethyl)trimethylsilane. The bulky silyl group will direct the alkylation to the less hindered N1 position. A subsequent desilylation step with a fluoride source unmasks the methyl group, yielding the pure N1-methylated product with excellent selectivity (often >95:5).[4]
-
-
Strategy 2: Optimize the Base and Solvent.
-
The combination of a strong base in a polar aprotic solvent generally directs alkylation to the less sterically hindered nitrogen (typically N1).[1] The table below summarizes common starting points.
-
| Base | Solvent | Typical Outcome & Rationale | References |
| NaH | DMF, THF | Favors N1 (less hindered). Strong, irreversible deprotonation. The small Na⁺ cation is well-solvated, creating a highly reactive "naked" anion that attacks the most accessible site. | [1][13] |
| K₂CO₃ | DMF, MeCN | Often favors N1. A milder, heterogeneous base. The larger K⁺ cation can influence the charge distribution on the pyrazolate. Effective and practical for many substrates. | [9][14] |
| Cs₂CO₃ | DMF, Dioxane | Can enhance N1 selectivity. The very large, soft Cs⁺ cation is well-solvated and leads to a highly dissociated, soft pyrazolate anion, which preferentially attacks the less hindered (softer) N1 position. | [15][16] |
| KOtBu | THF | Can favor N1. A strong, sterically hindered base. Can provide high regioselectivity, though may not always improve conversion. | [15] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/DMF
This protocol is optimized for selective N1-alkylation on a pyrazole where the C5 position is less sterically hindered than the C3 position.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to create a suspension. Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should cease, and the solution may become clear or remain a slurry. This step ensures complete formation of the sodium pyrazolate.[13]
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Stir for 2-16 hours, or until the starting material is consumed.
-
Quenching: Once complete, carefully cool the reaction back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of Pyrazole Synthesis Reactions
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the common, yet often challenging, final step of their synthesis: the purification of the target pyrazole. In pyrazole synthesis, particularly the widely used Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, the removal of unreacted starting materials and various byproducts is critical to obtaining a pure product.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows multiple spots after the reaction. How do I identify if they are unreacted starting materials?
A: This is a very common scenario. The first step is to perform a co-spotting analysis on your TLC plate.
-
Procedure:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a single TLC plate, spot the crude mixture, the 1,3-dicarbonyl starting material, and the hydrazine starting material in separate lanes.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).[4]
-
Visualize the plate under UV light and/or with a staining agent.
-
-
Interpretation: If any of the spots in the crude mixture lane have the same Rf value as your starting materials, it's a strong indication that they are present in your product.[4] For further confirmation, spectroscopic analysis such as ¹H NMR or LC-MS of the crude product can help identify the characteristic signals of the starting materials.[1]
Q2: What are the most common methods for purifying crude pyrazoles?
A: The most frequently employed and effective methods for pyrazole purification are:
-
Column Chromatography: Highly effective for separating compounds with different polarities, including unreacted starting materials and regioisomers.[4]
-
Recrystallization: An excellent technique for purifying solid products, especially when the impurities have significantly different solubilities than the desired pyrazole.[4][5]
-
Acid-Base Extraction: This method leverages the weakly basic nature of the pyrazole ring to separate it from non-basic impurities.[1]
-
Distillation: A viable option for liquid pyrazoles.[4]
The choice of method depends on the physical state of your product (solid or liquid) and the nature of the impurities.
Troubleshooting Purification Techniques
This section provides detailed troubleshooting guides for the most common purification methods.
Guide 1: Recrystallization
Recrystallization is a powerful technique but can present several challenges.
Q3: What are the best solvents for recrystallizing pyrazoles?
A: The choice of solvent is critical and depends on the polarity of your specific pyrazole derivative.
-
Single Solvents: Commonly used single solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[5] Pyrazole itself can be crystallized from petroleum ether.
-
Mixed Solvent Systems: A highly effective technique involves dissolving the pyrazole in a hot "good" solvent (e.g., ethanol, methanol) and then adding a hot "anti-solvent" (e.g., water) in which the compound is poorly soluble until turbidity appears, followed by slow cooling.[5] Common combinations include hexane/ethyl acetate and hexane/acetone.[5]
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent/System | Polarity | Notes |
| Ethanol / Water | Mixed Protic | Excellent for many polar pyrazole derivatives.[5] |
| Hexane / Ethyl Acetate | Non-polar / Polar Aprotic | A versatile system for a range of polarities.[5] |
| Isopropanol | Protic | Good alternative to ethanol or methanol.[6] |
| Acetone | Polar Aprotic | Useful for moderately polar pyrazoles.[5] |
Q4: My pyrazole is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point.[5] Here are several strategies to resolve this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.[5]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling.[5]
-
Change the Solvent System: Experiment with a different solvent or a different anti-solvent. A solvent with a lower boiling point might be beneficial.[5]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[5]
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for pyrazole recrystallization.
Guide 2: Column Chromatography
Column chromatography is a highly effective method for separating pyrazoles from impurities with different polarities.
Q5: What are the best practices for choosing a solvent system for column chromatography of pyrazoles?
A: The ideal solvent system (eluent) should provide good separation between your desired pyrazole and any impurities, with an Rf value for your product of around 0.3-0.4 on a TLC plate.[4]
-
Typical Eluents: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common starting point.[4]
-
For Basic Pyrazoles: Pyrazoles can sometimes interact strongly with acidic silica gel. To prevent peak tailing and improve separation, consider deactivating the silica gel with triethylamine or using neutral alumina.[4][7]
Experimental Protocol: Column Chromatography
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find the optimal solvent system.[4]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a glass column.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified pyrazole.[4]
Guide 3: Acid-Base Extraction
This technique is particularly useful for removing non-basic impurities.
Q6: How does acid-base extraction work for pyrazole purification?
A: Pyrazoles are weakly basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom. This allows them to be protonated by an acid to form a water-soluble salt.[1]
-
The Process:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with an aqueous acid (e.g., dilute HCl). The basic pyrazole will move into the aqueous layer as its salt, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with NaOH) to regenerate the free pyrazole.
-
Extract the pyrazole back into an organic solvent.
-
Dry the organic layer and evaporate the solvent.
-
This method is highly effective for removing unreacted 1,3-dicarbonyl compounds but less so for removing unreacted hydrazine, which is also basic.[1]
Decision Tree for Purification Method Selection
Caption: Decision-making workflow for selecting a purification method.
References
Technical Support Center: Troubleshooting Difficult Pyrazole Product Purifications
Welcome to the Technical Support Center for pyrazole product purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex purification challenges encountered in the synthesis of pyrazole derivatives. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My pyrazole product is an oil and will not solidify.
This is a common issue that can be caused by the presence of residual solvents or impurities that depress the melting point of your compound.
Q: What are the initial steps to take when my pyrazole product is an oil?
A: First, ensure all volatile solvents are thoroughly removed. Use a rotary evaporator followed by a high-vacuum pump to eliminate any remaining solvent.[1] If the product remains oily, it is likely due to impurities.
Q: How can I purify an oily pyrazole product?
A:
-
Column Chromatography: This is a highly effective method for purifying oily products.[1] A carefully chosen solvent system can separate your desired compound from impurities.
-
Salt Formation and Crystallization: Pyrazoles are weakly basic and can be protonated with an acid (e.g., HCl, H₂SO₄) to form a salt.[1][2] These salts are often crystalline solids that can be purified by recrystallization. The purified salt can then be neutralized to recover the pure pyrazole.[2][3]
Issue 2: My purified pyrazole is colored, but it should be colorless.
A colored product suggests the presence of trace impurities or degradation products.[1]
Q: How can I decolorize my pyrazole product?
A:
-
Activated Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal will adsorb the colored impurities. Filter the mixture through celite to remove the charcoal, and then recover your product, often by recrystallization.[1][2]
-
Recrystallization: This technique is often effective at removing colored impurities, as they may remain in the mother liquor.[2]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar colored impurities may be retained on the silica.[1]
Issue 3: I am seeing multiple spots on my TLC plate after synthesis.
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities such as unreacted starting materials, regioisomers, or other byproducts.[1]
Q: How can I identify the impurities shown on my TLC?
A:
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate. If any of the impurity spots align with the starting material spots, you have unreacted starting material present.[1]
-
Spectroscopic Analysis: If possible, isolate a small amount of the major impurity by preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help identify its structure.[4]
Q: How can I remove these impurities?
A:
-
Unreacted Starting Materials: Unreacted 1,3-dicarbonyl compounds can often be removed by column chromatography. Unreacted hydrazine can be removed by an acidic wash during the workup, as it will form a water-soluble salt.[2]
-
Regioisomers: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2]
-
Column Chromatography: This is the most common and effective method for separating closely related impurities like regioisomers.[1] Experimenting with different solvent systems is key to achieving optimal separation.
-
Fractional Recrystallization: This can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system.[5]
-
-
Other Byproducts: Byproducts from side reactions can often be removed by column chromatography or recrystallization.
Issue 4: My pyrazole product is decomposing on the silica gel column.
The basic nature of the pyrazole ring can sometimes lead to decomposition or poor separation on acidic silica gel.[1]
Q: What can I do to prevent my pyrazole from decomposing during column chromatography?
A:
-
Deactivate the Silica Gel: You can neutralize the acidic silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as triethylamine (~0.1-1%).[1][6]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1][7]
-
Reverse-Phase Chromatography: If your compound is stable to reverse-phase silica, you might try purification using a C18 column with a mobile phase such as water/acetonitrile or water/methanol.[6][7]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Pyrazole Purification
This method is useful for separating basic pyrazole products from non-basic impurities.[2][8]
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an aqueous acid solution (e.g., 1M HCl) to the separatory funnel. The basic pyrazole will be protonated and move into the aqueous layer as a salt.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with the aqueous acid solution to ensure all the pyrazole has been extracted.
-
Basification: Combine the aqueous extracts and add a base (e.g., 1M NaOH) until the solution is basic. This will neutralize the pyrazole salt and cause the free pyrazole to precipitate or form an oil.
-
Back-Extraction: Extract the now basic aqueous solution with a fresh portion of organic solvent. The purified pyrazole will move back into the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified pyrazole.
Protocol 2: Recrystallization of a Pyrazole Derivative
Recrystallization is a powerful technique for purifying solid pyrazole products.[5]
-
Solvent Selection: Choose a solvent or solvent system in which the pyrazole is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures like ethanol/water.[5]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the pyrazole is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Pyrazole Recrystallization [5][9]
| Solvent/System | Polarity | Good for... |
| Ethanol, Methanol | Protic, Polar | Polar pyrazole derivatives |
| Ethyl Acetate/Hexane | Aprotic, Mid-Polarity | Less polar pyrazole derivatives |
| Cyclohexane, Petroleum Ether | Non-polar | Non-polar pyrazole derivatives |
| Water | Protic, Very Polar | Pyrazoles with high water solubility |
| Ethanol/Water | Mixed Protic | Fine-tuning solubility for polar derivatives |
Visualization
Workflow for Troubleshooting Pyrazole Purification
Caption: A decision-making workflow for purifying a crude pyrazole product.
Logical Relationship of Common Pyrazole Impurities and Purification Strategies
Caption: Mapping common pyrazole impurities to effective purification methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Pyrazole | 288-13-1 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to NMR Analysis for Confirming the Regiochemistry of N-Alkylated Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of N-alkylated pyrazoles is a critical step. The alkylation of unsymmetrically substituted pyrazoles can lead to two possible regioisomers, the N1- and N2-alkylated products. Distinguishing between these isomers is paramount as their biological activities can differ significantly. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques to definitively assign the regiochemistry of N-alkylated pyrazoles, supported by experimental data and protocols.
The challenge in assigning the correct isomer lies in the often subtle differences in the spectroscopic data between the N1 and N2 products. While simple 1D ¹H and ¹³C NMR can offer initial clues, a definitive assignment requires the application of 2D NMR techniques. This guide will focus on the strategic application of Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), and in some cases, ¹⁵N NMR, to provide unequivocal proof of structure.
The Decisive Power of 2D NMR: HMBC and NOESY
While 1D NMR provides a foundational view, 2D NMR experiments are the cornerstone for confirming regiochemistry by revealing through-bond and through-space correlations.
Heteronuclear Multiple Bond Correlation (HMBC): Mapping Long-Range Couplings
HMBC is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying the point of attachment of the N-alkyl group.
The key principle lies in observing the long-range correlation from the protons of the N-alkyl group to the carbon atoms of the pyrazole ring.
-
For an N1-alkylated pyrazole , the protons of the alkyl group will show a ³JCH correlation to the C5 carbon of the pyrazole ring.
-
For an N2-alkylated pyrazole , the protons of the alkyl group will show a ³JCH correlation to both the C3 and C5 carbons of the pyrazole ring.
This difference in correlation patterns provides a clear and unambiguous method for isomer differentiation.[1]
Experimental Protocol: HMBC for Regiochemistry Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified N-alkylated pyrazole in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire standard ¹H and ¹³C{¹H} spectra for reference.
-
-
HMBC Experiment Parameters:
-
Use a standard pulse sequence for gradient-selected HMBC (e.g., hsqcetgpl3d on Bruker instruments).
-
Set the spectral widths to cover all proton and carbon signals.
-
Optimize the long-range coupling delay (typically set for a J coupling of 8-10 Hz).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Analyze the cross-peaks, specifically looking for correlations between the N-alkyl protons and the pyrazole ring carbons (C3 and C5).
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Probing Spatial Proximity
NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). This is particularly valuable when the substituent on the pyrazole ring (e.g., at the C5 position) has protons.
-
In an N1-alkylated pyrazole , a NOESY cross-peak will be observed between the protons of the N-alkyl group and the protons of the substituent at the C5 position.
-
In an N2-alkylated pyrazole , the N-alkyl group is further away from the C5 substituent, and thus, no significant NOE is expected. Instead, an NOE may be observed between the N-alkyl protons and the H3 proton of the pyrazole ring.[1][2]
Experimental Protocol: NOESY for Regiochemical Confirmation
-
Sample Preparation: Prepare the sample as described for the HMBC experiment. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup:
-
Use a high-field NMR spectrometer with a sensitive probe.
-
Tune and match the probe for the ¹H frequency.
-
-
NOESY Experiment Parameters:
-
Use a standard 2D NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).
-
Set the mixing time (τm) to an appropriate value to observe the desired NOEs (typically 500-800 ms).
-
Acquire a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Process the 2D data.
-
Carefully analyze the cross-peaks to identify through-space correlations between the N-alkyl group protons and protons on the pyrazole ring or its substituents.
-
Visualizing the NMR Strategy
The following diagrams illustrate the key correlations used to distinguish between N1 and N2 alkylated pyrazoles.
Caption: Key HMBC and NOESY correlations for isomer differentiation.
Comparative Data Analysis: ¹H and ¹³C Chemical Shifts
While 2D NMR is definitive, 1D NMR data can provide initial supporting evidence. Steric effects and electronic differences between the two isomers often lead to predictable shifts in the ¹H and ¹³C spectra.[3][4]
| Nucleus | N1-Alkylated Isomer | N2-Alkylated Isomer | Rationale for Difference |
| H3 | Typically more deshielded | Typically more shielded | The N-alkyl group at the N2 position is closer to H3, leading to a slight shielding effect. |
| H5 | Typically more shielded | Typically more deshielded | The N-alkyl group at N1 is closer to H5, causing a slight shielding. |
| C3 | Generally more deshielded | Generally more shielded | The electron-donating effect of the alkyl group is more pronounced at the adjacent C5 in the N1 isomer, leading to a relative deshielding of C3. In the N2 isomer, the effect is distributed between C3 and C5. |
| C5 | Generally more shielded | Generally more deshielded | The steric compression from the N1-alkyl group can cause a shielding (gamma-gauche) effect on C5. |
| N-Alkyl CH₂/CH₃ | Varies | Varies | Chemical shifts are highly dependent on the specific alkyl group and other substituents. |
Note: These are general trends and can be influenced by the nature of the substituents on the pyrazole ring and the solvent used.
Advanced Techniques: ¹⁵N NMR Spectroscopy
For challenging cases or for a more comprehensive analysis, ¹⁵N NMR can be a valuable tool. The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and sensitive to their chemical environment.
-
N1 ("pyrrole-like" nitrogen): In the N1-alkylated isomer, this nitrogen is directly bonded to the alkyl group.
-
N2 ("pyridine-like" nitrogen): In the N2-alkylated isomer, this nitrogen bears the alkyl substituent.
The ¹⁵N chemical shifts can be determined directly through ¹⁵N NMR or indirectly through ¹H-¹⁵N HMBC experiments. The "pyridine-like" N2 atom typically resonates at a lower field (more deshielded) compared to the "pyrrole-like" N1 atom.[2][5] Alkylation at a specific nitrogen will cause a significant shift in its resonance, providing another layer of confirmation.
Conclusion
The definitive assignment of regiochemistry in N-alkylated pyrazoles is readily achievable through a systematic and logical application of modern NMR techniques. While ¹H and ¹³C NMR provide initial clues, the unambiguous determination relies on 2D NMR experiments. HMBC is the primary tool for establishing through-bond connectivity of the N-alkyl group to the pyrazole ring carbons. NOESY serves as an excellent confirmatory technique by revealing through-space proximities. For particularly challenging cases, ¹⁵N NMR offers an additional, powerful diagnostic tool. By employing these methods, researchers can ensure the structural integrity of their synthesized compounds, a crucial aspect of chemical and pharmaceutical research.
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data of Pyrazole Derivatives
Introduction: The Ubiquitous Pyrazole and the Power of Mass Spectrometry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are found in a vast array of pharmaceuticals, from the anti-inflammatory drug celecoxib to anticancer agents and agrochemicals.[3] This widespread application necessitates robust analytical methods for their characterization, and mass spectrometry (MS) stands out as an indispensable tool. It provides critical information on molecular weight, elemental composition, and structural features, which is vital for synthesis confirmation, impurity profiling, and metabolic studies.
This guide offers a deep dive into the interpretation of mass spectrometry data for pyrazole derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying principles of ionization and fragmentation, providing you with the expertise to confidently decipher the spectra of these vital compounds.
Part 1: Foundational Principles - Ionization Techniques
The choice of ionization technique is paramount and depends on the analyte's properties and the desired information.
-
Electron Ionization (EI): Best suited for volatile and thermally stable pyrazoles, typically analyzed via Gas Chromatography-Mass Spectrometry (GC-MS).[4] EI is a high-energy "hard" ionization technique that induces extensive fragmentation. This creates information-rich spectra that serve as a molecular fingerprint, ideal for structural elucidation and library matching.[5]
-
Electrospray Ionization (ESI): The go-to method for less volatile, more polar, and thermally labile pyrazole derivatives, often coupled with Liquid Chromatography (LC-MS).[6] ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+, preserving the molecular weight information with minimal fragmentation.[7][8] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.
Part 2: The Core of Interpretation - Fragmentation Patterns of the Pyrazole Ring
Understanding the characteristic fragmentation of the pyrazole core is fundamental to interpreting its mass spectra. The fragmentation pathways are highly dependent on the ionization method and the nature and position of substituents.
Electron Ionization (EI) Fragmentation
Under EI conditions, the pyrazole ring undergoes several characteristic cleavages:
-
Loss of HCN: A hallmark of many nitrogen-containing heterocycles, the expulsion of a 27 u (HCN) fragment from the molecular ion is a common pathway for pyrazoles.[9]
-
Loss of N₂: Cleavage of the weak N-N bond can lead to the loss of a nitrogen molecule (28 u).[9]
-
Ring Scission: The pyrazole ring can break apart in various ways, often initiated by the loss of a substituent, followed by the expulsion of small neutral molecules like HCN or N₂.[10]
The relative abundance of these fragment ions can provide clues about the substitution pattern. For instance, substituents can direct fragmentation by stabilizing or destabilizing certain fragment ions.[9]
Visualizing EI Fragmentation: A Generalized Pathway
Below is a generalized fragmentation pathway for a substituted pyrazole under Electron Ionization.
Caption: Generalized EI fragmentation of a substituted pyrazole.
Electrospray Ionization and Collision-Induced Dissociation (CID)
In ESI-MS/MS, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation patterns are often simpler than in EI and are highly diagnostic.
For many N-substituted pyrazole derivatives, a dominant fragmentation pathway involves the cleavage of the bond between the pyrazole ring and its substituent, often leading to a single, highly abundant fragment ion. This is particularly useful for selective reaction monitoring (SRM) in quantitative studies.[6]
Part 3: Experimental Protocols for Reliable Data Acquisition
A robust interpretation is built upon high-quality data. Here are streamlined protocols for the two most common analytical workflows.
Protocol 1: GC-MS Analysis of Volatile Pyrazole Derivatives
This protocol is ideal for analyzing regioisomers and other volatile pyrazole compounds.[4]
1. Sample Preparation:
- Dissolve the pyrazole derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 10-100 µg/mL.
- If necessary, derivatization can be performed to increase volatility (e.g., silylation of NH-pyrazoles).
2. GC-MS Instrumental Parameters:
- GC Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[4]
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Ion Source (EI): 70 eV.
- Mass Range: m/z 40-500.
3. Data Interpretation:
- Identify the molecular ion peak (M+•).
- Look for characteristic neutral losses (e.g., HCN, N₂).
- Compare the fragmentation pattern to spectral libraries (e.g., NIST) for confirmation.
- Utilize retention indices to help distinguish between isomers.[4]
Workflow for LC-MS/MS Analysis
Caption: A typical LC-MS/MS workflow for pyrazole analysis.
Protocol 2: LC-MS/MS Analysis of Pyrazole-Containing Drugs
This method is suitable for a wide range of pyrazole derivatives, including active pharmaceutical ingredients (APIs) in complex matrices.[6]
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
- For biological samples (plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix interferences.
2. LC-MS/MS Instrumental Parameters:
- LC Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid (enhances protonation).
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would run from 5% B to 95% B over 5-10 minutes.
- MS Ion Source (ESI): Positive ion mode is generally preferred for pyrazoles due to the basicity of the nitrogen atoms.
- Analysis Mode:
- Full Scan (MS1): To identify the [M+H]+ ion.
- Product Ion Scan (MS/MS): To fragment the selected [M+H]+ and obtain structural information.
3. Data Interpretation:
- Confirm the molecular weight from the [M+H]+ ion in the MS1 spectrum.
- Analyze the MS/MS spectrum to identify key fragment ions.
- Propose fragmentation pathways based on the observed neutral losses and fragment structures.
Part 4: Comparative Analysis - The Influence of Substituents
The true power of mass spectrometry lies in its ability to differentiate between structurally similar compounds. The fragmentation patterns of pyrazole derivatives are highly sensitive to the nature and position of substituents.
| Compound Type | Key Differentiating Feature in MS/MS | Common Fragment Ions | Rationale |
| N-Aryl Pyrazoles | Cleavage of the N-Aryl bond is often less favored. Fragmentation of the aryl ring itself may be observed. | [Aryl]+, [Pyrazole]+ | The N-Aryl bond is relatively strong. Charge may be stabilized on either the pyrazole or the aryl ring. |
| N-Alkyl Pyrazoles | Facile cleavage of the N-Alkyl bond, often leading to a stable pyrazole cation as the base peak. | [M-Alkyl]+, [Pyrazole]+ | The N-Alkyl bond is weaker, and the resulting pyrazole cation is resonance-stabilized. |
| C-Substituted (e.g., -NO₂) Pyrazoles | Characteristic losses from the substituent, such as loss of NO₂ (46 u) or O (16 u).[9] | [M-NO₂]+, [M-O]+• | Nitro groups are prone to characteristic fragmentation pathways in both EI and CID. |
| C-Substituted (e.g., -COCH₃) Pyrazoles | Loss of the acetyl group (43 u) via alpha-cleavage is a dominant pathway.[9] | [M-COCH₃]+ | The bond adjacent to the carbonyl group is readily cleaved. |
This table provides a generalized comparison. Actual fragmentation will depend on the specific molecule and analytical conditions.
Part 5: The Next Level - High-Resolution Mass Spectrometry (HRMS)
For unambiguous structural confirmation, especially when dealing with unknown compounds or differentiating isomers, High-Resolution Mass Spectrometry (HRMS) is essential.[11]
-
Accurate Mass Measurement: HRMS provides mass measurements with high accuracy (typically < 5 ppm), allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
-
Isomer Differentiation: While mass spectrometry cannot distinguish all isomers (e.g., regioisomers with very similar fragmentation), subtle differences in fragment ion abundances, coupled with chromatographic separation, can often provide the necessary evidence for differentiation.[4][11] More advanced techniques like ion mobility spectrometry or UV photodissociation (UVPD) can provide further separation and diagnostic fragmentation for challenging isomers.[11]
Conclusion: From Data to Discovery
Interpreting the mass spectra of pyrazole derivatives is a skill that blends theoretical knowledge with practical application. By understanding the fundamentals of ionization, recognizing the characteristic fragmentation pathways of the pyrazole core, and appreciating the influence of substituents, researchers can leverage mass spectrometry to its full potential. A systematic approach, beginning with the selection of the appropriate technique and culminating in a detailed analysis supported by HRMS when necessary, will ensure accurate and reliable characterization of these pharmacologically vital molecules. This guide provides the foundational expertise to turn raw mass spectral data into confident structural assignments, accelerating research and development in the chemical and pharmaceutical sciences.
References
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. lcms.cz [lcms.cz]
A Comparative Guide to Pyrazole Alkylating Agents: 4-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide in Focus
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] From the anti-inflammatory celecoxib to the kinase inhibitor erdafitinib, pyrazole derivatives have demonstrated a remarkable breadth of therapeutic applications.[2][3] The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules, influencing their solubility, metabolic stability, and target engagement.[4]
This guide provides an in-depth comparison of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide with other common pyrazole alkylating agents. While direct comparative experimental data for this specific reagent is not extensively available in peer-reviewed literature, this guide will leverage established principles of chemical reactivity, closely related examples, and field-proven insights to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of pyrazole alkylation, compare the structural and electronic properties of various alkylating agents, and present a detailed, best-practice experimental protocol for their comparative evaluation.
Theoretical Framework: Navigating the Nuances of Pyrazole N-Alkylation
The N-alkylation of a pyrazole ring is a nucleophilic substitution reaction where the nitrogen atom of the pyrazole acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. The reaction typically proceeds via an SN2 mechanism, especially with primary alkyl halides.
Caption: Generalized SN2 mechanism for pyrazole N-alkylation.
Several factors critically influence the outcome of this reaction:
-
Reactivity of the Alkylating Agent: The reactivity is governed by two main features: the nature of the leaving group and the stability of the transition state. For halide leaving groups, the reactivity order is generally I > Br > Cl > F, which correlates with the decreasing basicity and increasing stability of the halide anion.[5]
-
Regioselectivity: In unsymmetrically substituted pyrazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.[2] The outcome is often dictated by a combination of steric and electronic factors. Bulky alkylating agents tend to favor the less sterically hindered nitrogen atom.[6]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role. A base is typically required to deprotonate the pyrazole N-H, enhancing its nucleophilicity. Common bases range from strong hydrides like NaH to milder carbonates like K₂CO₃. The solvent can influence the solubility of the reactants and the stability of the transition state.
Comparative Analysis of Pyrazole Alkylating Agents
This compound: A Heteroaromatic Benzylic-Type Agent
-
Structure and Properties:
-
Molecular Formula: C₅H₈Br₂N₂
-
Molecular Weight: 255.94 g/mol [6]
-
Key Structural Feature: This reagent can be considered a heteroaromatic analog of a benzyl bromide. The bromomethyl group is attached to a pyrazole ring, which is an electron-rich aromatic system.
-
-
Expected Reactivity: The reactivity of 4-(bromomethyl)-1-methyl-1H-pyrazole is anticipated to be comparable to or slightly higher than that of benzyl bromide. The pyrazole ring can stabilize the developing partial positive charge on the benzylic-type carbon in the SN2 transition state through resonance. However, the presence of two nitrogen atoms in the ring makes its electronic properties distinct from a simple benzene ring.
-
The Hydrobromide Salt Form: The commercially available hydrobromide form means the molecule is a salt. In a reaction mixture, the hydrobromic acid will need to be neutralized by the base used for the pyrazole deprotonation. This requires the use of at least two equivalents of base: one to neutralize the HBr and one to deprotonate the pyrazole nucleophile. This is a critical consideration for experimental design.
Alternative Pyrazole Alkylating Agents
-
Simple Alkyl Halides (e.g., Methyl Iodide, Ethyl Bromide):
-
Advantages: Commercially available, relatively inexpensive, and well-understood reactivity.
-
Disadvantages: Lower reactivity compared to benzylic-type halides. Methyl iodide is highly volatile and a known mutagen, requiring careful handling.
-
-
Benzyl Bromide:
-
Advantages: Highly reactive due to the resonance stabilization of the SN2 transition state by the benzene ring. It serves as an excellent benchmark for comparing the reactivity of other benzylic-type halides.
-
Disadvantages: It is a lachrymator and requires handling in a fume hood.
-
-
4-(Chloromethyl)-1-methyl-1H-pyrazole:
-
Expected Reactivity: Based on the general trend of leaving group ability (Br > Cl), the chloromethyl analog is expected to be less reactive than its bromomethyl counterpart.[5] This can be advantageous for reactions requiring milder conditions or for achieving higher selectivity.
-
Performance Comparison: A Data-Driven Perspective
While direct, published side-by-side comparative data for this compound is scarce, we can construct a hypothetical but chemically sound comparison based on the principles discussed. The following table illustrates the expected outcomes for the alkylation of a model substrate, 3-phenyl-1H-pyrazole, under standardized conditions.
| Alkylating Agent | Expected Relative Reactivity | Expected Yield (Hypothetical) | Key Considerations |
| This compound | High | 85-95% | Requires ≥ 2 eq. of base. Product introduces a substituted pyrazole moiety. |
| Benzyl Bromide | High | 90-98% | Standard for high reactivity. Lachrymatory. |
| 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride | Moderate | 70-85% | Less reactive than the bromo-analog. Requires ≥ 2 eq. of base. |
| Methyl Iodide | Moderate | 75-90% | Good for introducing a methyl group. Volatile and toxic. |
| Ethyl Bromide | Low to Moderate | 60-80% | Less reactive than methyl iodide. |
Note: The hypothetical yields are for illustrative purposes and would be highly dependent on the specific reaction conditions and the nature of the pyrazole substrate.
Experimental Protocols: A Guide to Practice
The following is a detailed, self-validating protocol for a comparative study of the N-alkylation of 3-phenyl-1H-pyrazole using this compound and benzyl bromide.
Caption: Workflow for the comparative N-alkylation experiment.
Detailed Methodology
Materials:
-
3-phenyl-1H-pyrazole
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-phenyl-1H-pyrazole (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.2 M.
-
For this compound: Add anhydrous K₂CO₃ (2.2 eq).
-
For Benzyl Bromide: Add anhydrous K₂CO₃ (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Alkylating Agent:
-
Slowly add the respective alkylating agent (1.1 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting pyrazole indicates reaction completion.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography to isolate the N-alkylated product(s).
-
Determine the yield and characterize the product(s) by ¹H NMR and LC-MS to confirm the structure and purity. For unsymmetrical pyrazoles, the ratio of regioisomers should be determined by NMR.
-
Conclusion and Recommendations
This compound is a promising alkylating agent for the introduction of a substituted pyrazole moiety into a target molecule. Its reactivity is expected to be high, comparable to that of benzyl bromide, due to its heteroaromatic benzylic-type structure. The key practical consideration for its use is the need for an additional equivalent of base to neutralize the hydrobromide salt.
Recommendations for Researchers:
-
When high reactivity is required and a pyrazolyl-methyl group is to be introduced, this compound is a strong candidate.
-
For reactions requiring slower, more controlled alkylation, the corresponding 4-(chloromethyl) analog may be a better choice.
-
Always perform a small-scale pilot reaction to optimize the stoichiometry of the base and the reaction time for your specific substrate.
-
Careful analysis of the product mixture by NMR is crucial to determine the regioselectivity of the alkylation, especially when using unsymmetrical pyrazole substrates.
This guide provides a comprehensive framework for understanding and utilizing this compound in the context of other pyrazole alkylating agents. By combining theoretical principles with practical experimental design, researchers can make informed decisions to advance their synthetic and drug discovery programs.
References
- 1. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11077106B2 - Cancer treatment - Google Patents [patents.google.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromomethyl vs. Chloromethyl Pyrazole Reagents in N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of N-alkylated pyrazoles, a critical class of compounds in medicinal chemistry and drug development, the choice of the alkylating agent is paramount.[1][2][3] Among the various options, halomethyl pyrazoles are common reagents. This guide provides an in-depth comparison of the reactivity of bromomethyl pyrazole versus chloromethyl pyrazole reagents, supported by fundamental chemical principles and experimental evidence, to aid researchers in making informed decisions for their synthetic strategies.
The Decisive Role of the Halogen: A Fundamental Perspective
The difference in reactivity between bromomethyl and chloromethyl pyrazoles in N-alkylation reactions is primarily governed by the nature of the carbon-halogen bond and the stability of the resulting halide ion. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the pyrazole nitrogen acts as the nucleophile, attacking the electrophilic carbon of the halomethyl group and displacing the halogen as a leaving group.
The key factors influencing the rate of an SN2 reaction are the strength of the nucleophile, the steric hindrance at the reaction center, the nature of the solvent, and, most importantly in this comparison, the ability of the leaving group to depart.
Leaving Group Ability: Bromide as the Superior Leaving Group
A good leaving group is a species that can stabilize the negative charge it acquires upon departing. Generally, weaker bases are better leaving groups.[1] When comparing the halide ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The stability of the halide ion increases with its size, as the negative charge is dispersed over a larger volume.[4] Consequently, the order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1]
This fundamental principle dictates that the bromomethyl pyrazole will be more reactive than the chloromethyl pyrazole in SN2 reactions because the bromide ion is a better leaving group.
Carbon-Halogen Bond Strength: A Weaker Bond Leads to Faster Reactions
The strength of the carbon-halogen bond also plays a crucial role. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and, consequently, a faster reaction rate. The bond dissociation energies for carbon-halogen bonds decrease down the group: C-F > C-Cl > C-Br > C-I.[5]
The C-Br bond has a lower bond dissociation energy (approximately 276 kJ/mol) compared to the C-Cl bond (approximately 328 kJ/mol).[6] This means that less energy is required to cleave the C-Br bond during the SN2 transition state, further contributing to the higher reactivity of bromomethyl pyrazoles.
Experimental Evidence and Practical Considerations
The theoretical principles are well-supported by experimental observations in the N-alkylation of pyrazoles. While a direct kinetic comparison under identical conditions is not always readily available in the literature, a survey of published protocols consistently demonstrates that bromoalkyl derivatives are more reactive than their chloroalkyl counterparts.
| Reagent Type | Typical Reaction Conditions | Observations and Inferences |
| Bromomethyl Pyrazole | Milder conditions (lower temperatures, shorter reaction times) are often sufficient. | The higher reactivity allows for greater flexibility in reaction setup and can be beneficial for sensitive substrates. |
| Chloromethyl Pyrazole | Often requires more forcing conditions (higher temperatures, longer reaction times, or stronger bases) to achieve comparable yields. | The lower reactivity can be advantageous in situations where selectivity is a major concern and a less reactive electrophile is desired. |
For instance, in the N-alkylation of pyrazoles, it is common to see reactions with bromoalkanes proceeding efficiently at room temperature or with gentle heating, while analogous reactions with chloroalkanes may necessitate elevated temperatures to drive the reaction to completion.[7][8]
Causality Behind Experimental Choices
The choice of a bromomethyl or chloromethyl pyrazole reagent has direct implications for the selection of other reaction parameters.
Choice of Base
The N-alkylation of pyrazoles typically requires a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.
-
With Bromomethyl Pyrazoles: Due to their higher reactivity, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to promote the reaction.[2][9]
-
With Chloromethyl Pyrazoles: To compensate for the lower reactivity of the alkylating agent, a stronger base like sodium hydride (NaH) might be employed to generate a higher concentration of the more nucleophilic pyrazolate anion.[1] However, the use of stronger bases can sometimes lead to side reactions and may not be compatible with all functional groups.
Solvent Selection
The choice of solvent can influence both the reaction rate and the regioselectivity of N-alkylation.[4][6][10]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used for N-alkylation reactions as they can dissolve the pyrazole and the base while not significantly solvating the nucleophile, thus enhancing its reactivity.[5][9]
-
Solvent Effects on Regioselectivity: In cases of unsymmetrical pyrazoles, the solvent can influence which nitrogen atom is alkylated. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[6][10]
Experimental Protocols
The following are generalized, step-by-step methodologies for the N-alkylation of a generic pyrazole with bromomethyl and chloromethyl reagents.
Protocol 1: N-Alkylation using Bromomethyl Pyrazole (Higher Reactivity)
Diagram of the Experimental Workflow:
Caption: General workflow for N-alkylation with a bromomethyl pyrazole reagent.
Materials:
-
Pyrazole (1.0 eq)
-
Bromomethyl pyrazole reagent (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 15-30 minutes.
-
Add the bromomethyl pyrazole reagent to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 50°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated pyrazole.
Protocol 2: N-Alkylation using Chloromethyl Pyrazole (Lower Reactivity)
Diagram of the Experimental Workflow:
Caption: General workflow for N-alkylation with a chloromethyl pyrazole reagent.
Materials:
-
Pyrazole (1.0 eq)
-
Chloromethyl pyrazole reagent (1.0-1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2-1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride.
-
Carefully add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the pyrazole in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the chloromethyl pyrazole reagent to the reaction mixture.
-
Heat the reaction to a temperature ranging from 50°C to reflux. Monitor the progress of the reaction by TLC or LC-MS. Reactions may require 12-24 hours or longer for completion.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated pyrazole.
Conclusion
The choice between a bromomethyl and a chloromethyl pyrazole reagent for N-alkylation is a trade-off between reactivity and stability.
-
Bromomethyl pyrazoles are significantly more reactive due to the better leaving group ability of bromide and the weaker C-Br bond. This allows for milder reaction conditions, which can be advantageous for complex molecules with sensitive functional groups.
-
Chloromethyl pyrazoles are less reactive and may require more forcing conditions. However, they are often more stable and less expensive, which can be considerations for large-scale synthesis. Their lower reactivity can also be exploited to achieve higher selectivity in certain cases.
Ultimately, the optimal choice of reagent will depend on the specific substrate, the desired outcome, and the practical constraints of the synthesis. A thorough understanding of the underlying principles of reactivity, as outlined in this guide, will empower researchers to design more efficient and successful synthetic routes to valuable N-alkylated pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Senior Application Scientist's Guide to Biological Activity Screening of Novel Pyrazole Compounds
Introduction: The Enduring Potential of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] From the anti-inflammatory properties of Celecoxib to a new wave of targeted anticancer agents, pyrazole derivatives continue to be a fertile ground for the discovery of novel therapeutics.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial biological activity screening of novel pyrazole compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a comparative analysis against established alternatives, ensuring a robust and scientifically sound evaluation of your novel chemical entities.
The Initial Screening Cascade: A Stepwise Approach to Unveiling Biological Activity
A logical and stepwise screening cascade is paramount to efficiently and cost-effectively evaluate the biological potential of novel pyrazole compounds. The initial focus should be on broad cytotoxicity, followed by more specific assays based on the structural alerts within the molecule and the desired therapeutic application.
Workflow for Initial Biological Activity Screening
Caption: A stepwise workflow for the initial biological activity screening of novel pyrazole compounds.
Part 1: Foundational Screening - General Cytotoxicity
Before investigating specific therapeutic activities, it is crucial to assess the general cytotoxicity of a novel compound. This provides a therapeutic window and informs the concentration range for subsequent assays. The MTT and XTT assays are robust, colorimetric methods for this purpose, measuring the metabolic activity of cells as an indicator of viability.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., a non-cancerous cell line like HEK293 and a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7][8]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compound and a positive control (e.g., Doxorubicin for cancer cells) in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 24-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][8]
Part 2: Targeted Screening - Unveiling Specific Biological Activities
Based on the initial cytotoxicity data and the chemical structure of the novel pyrazole, more specific biological activities can be investigated.
A. Anticancer Activity
Many pyrazole derivatives exhibit anticancer properties by targeting various cellular mechanisms, including the inhibition of protein kinases like CDKs, EGFR, and VEGFR.[1][9][10][11]
| Compound | Target/Mechanism | IC50 on MCF-7 (µM) | IC50 on A549 (µM) | IC50 on HepG2 (µM) | Selectivity Index (SI) |
| Novel Pyrazole X | Putative Kinase Inhibitor | 5.2 | 8.1 | 6.5 | >10 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.95[9] | 0.8 | 3.83[9] | ~1 |
| Erlotinib | EGFR Inhibitor | >50 | 2.5 | 10.6[9] | >4 |
| Sorafenib | Multi-kinase Inhibitor | 5.8 | 4.2 | 1.06[9] | ~2 |
SI = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Caption: Simplified signaling pathway illustrating common targets of pyrazole-based anticancer agents.
B. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented, with celecoxib being a prime example of a selective COX-2 inhibitor.[3] Screening for anti-inflammatory activity often involves assessing the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2).
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.
-
Compound Incubation: Incubate the enzymes with various concentrations of the novel pyrazole compound or a standard inhibitor (e.g., Indomethacin, Celecoxib) for a specified time.[12]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA-based kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Novel Pyrazole Y | 15.2 | 0.8 | 19 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | >100 | 0.04 | >2500 |
C. Antimicrobial Activity
Pyrazole derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.[3][13][14][15] The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[13][14]
-
Compound Dilution: Prepare two-fold serial dilutions of the novel pyrazole compound and a standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) in a 96-well plate containing broth medium.[3]
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against C. albicans (µg/mL) |
| Novel Pyrazole Z | 8 | 16 | 4 |
| Ciprofloxacin | 0.5 | 0.25 | >64 |
| Clotrimazole | >64 | >64 | 1[3] |
Conclusion: From Screening Data to Drug Development Candidate
This guide provides a foundational framework for the initial biological activity screening of novel pyrazole compounds. The data generated from these assays will allow for a robust comparison against existing alternatives and inform the subsequent steps in the drug discovery pipeline. A compound with high potency, selectivity, and a favorable preliminary safety profile, as determined through this screening cascade, will be a strong candidate for further preclinical development. The versatility of the pyrazole scaffold ensures that it will remain a significant source of new therapeutic agents for years to come.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing Pyrazole Derivatives' Cytotoxicity in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of molecules, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparison of the cytotoxic potential of various pyrazole derivatives against common cancer cell lines, supported by established experimental protocols and an exploration of the underlying molecular mechanisms. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust cytotoxicity assessments of these promising compounds.
The Rationale for Pyrazole Scaffolds in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[2][3] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activities.[4] Numerous studies have demonstrated that pyrazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (EGFR, VEGFR-2), as well as by inducing programmed cell death, or apoptosis.[1][2] This multi-targeted potential underscores the significance of pyrazole derivatives as a focal point in contemporary cancer drug discovery.
Comparative Cytotoxicity of Pyrazole Derivatives: A Data-Driven Overview
The cytotoxic efficacy of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values of several noteworthy pyrazole derivatives against a panel of well-characterized human cancer cell lines, offering a comparative perspective on their potency and selectivity.
| Pyrazole Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 28 | HCT-116 (Colon) | 0.035 | Sorafenib | >10 | [1] |
| HepG2 (Liver) | 0.028 | Sorafenib | >10 | [1] | |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Compounds 33 & 34 | HCT-116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| MCF-7 (Breast) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] | |
| HepG2 (Liver) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] | |
| A549 (Lung) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] | |
| Compound 7 | A549 (Lung) | 0.15 - 0.33 | Colchicine | Not specified | [1] |
| HeLa (Cervical) | 0.15 - 0.33 | Colchicine | Not specified | [1] | |
| HepG2 (Liver) | 0.15 - 0.33 | Colchicine | Not specified | [1] | |
| MCF-7 (Breast) | 0.15 - 0.33 | Colchicine | Not specified | [1] | |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.9 (24h) | [5] |
| 6.4 (48h) | Paclitaxel | 25.19 (48h) | [5] | ||
| PTA-1 | MDA-MB-231 (Breast) | Low micromolar | Not specified | Not specified | [6] |
Note: The selection of cancer cell lines for initial screening is a critical experimental choice. The cell lines presented here—MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 and MDA-MB-468 (triple-negative breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer)—represent a diversity of cancer types with distinct genetic backgrounds, providing a broad initial assessment of a compound's activity spectrum.[7][8][9][10][11][12][13][14][15]
Experimental Protocols for Assessing Cytotoxicity
To ensure the generation of reliable and reproducible data, standardized methodologies for assessing cytotoxicity are paramount. The following are detailed protocols for three widely accepted assays. The choice of assay can depend on the suspected mechanism of action of the compound and the specific research question.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that quantifies total cellular protein content, which is proportional to the cell number. It is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[19][20][21]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[21]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[21]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[19][21]
-
Dye Solubilization: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[21]
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[22][23][24]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the desired incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum release controls.
Deciphering the Mechanism of Action: Apoptosis Induction
Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis, a highly regulated process of programmed cell death.[5][22] Understanding how a compound triggers apoptosis is crucial for its development as a therapeutic agent. Apoptosis proceeds through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of a family of proteases called caspases.[1][2][4][25][26][27][28][29][30][31]
The Apoptotic Signaling Cascades
The following diagrams illustrate the key events in the extrinsic and intrinsic apoptotic pathways.
Caption: The extrinsic apoptosis pathway is initiated by the binding of death ligands to their receptors.
Caption: The intrinsic apoptosis pathway is triggered by cellular stress and regulated by Bcl-2 family proteins.
Many pyrazole derivatives have been shown to induce apoptosis through the intrinsic pathway, often by increasing the production of reactive oxygen species (ROS).[5][19][32][33][34][35] ROS can damage cellular components and activate stress-signaling pathways that lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak.[5][6][36][37][38] These proteins then permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Conclusion and Future Directions
This guide has provided a framework for assessing the cytotoxicity of pyrazole derivatives in cancer cell lines. The comparative data highlight the potential of this class of compounds as potent anticancer agents. The detailed experimental protocols offer a standardized approach to generating reliable and reproducible results. Furthermore, the elucidation of the apoptotic signaling pathways provides a basis for mechanistic studies to understand how these compounds exert their effects at a molecular level.
Future research should focus on expanding the panel of cancer cell lines to include those with different genetic backgrounds and resistance mechanisms. Structure-activity relationship (SAR) studies will be crucial in optimizing the pyrazole scaffold to enhance potency and selectivity.[1] In vivo studies using animal models are the essential next step to validate the preclinical efficacy and safety of the most promising pyrazole derivatives, with the ultimate goal of translating these findings into novel cancer therapies.
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 7. HCT116 cells - Wikipedia [en.wikipedia.org]
- 8. oricellbio.com [oricellbio.com]
- 9. atcc.org [atcc.org]
- 10. accegen.com [accegen.com]
- 11. The HepG2 cell line: regularly used human liver-based in vitro model | RE-Place [re-place.be]
- 12. biocompare.com [biocompare.com]
- 13. Hep-G2 | Culture Collections [culturecollections.org.uk]
- 14. HCT116 Human Colorectal Carcinoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 15. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 16. clyte.tech [clyte.tech]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. SRB assay for measuring target cell killing [protocols.io]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
- 25. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What are the key caspases involved in programmed cell death? [synapse.patsnap.com]
- 28. blog.cellsignal.com [blog.cellsignal.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. researchgate.net [researchgate.net]
- 31. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 32. ahajournals.org [ahajournals.org]
- 33. researchgate.net [researchgate.net]
- 34. Mitochondrial reactive oxygen species in cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Frontiers | Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! [frontiersin.org]
- 36. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 37. aacrjournals.org [aacrjournals.org]
- 38. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Substitution: A Comparative Guide to the Structure-Activity Relationships of N-Substituted Pyrazoles
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure in modern pharmacology. Its versatility and synthetic tractability have led to the development of numerous clinically approved drugs. A key determinant of the biological activity of pyrazole-based compounds lies in the nature of the substituent at the N1-position of the pyrazole ring. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-substituted pyrazoles across various therapeutic areas, supported by experimental data and protocols.
Introduction: The Significance of the N-Substituent
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] The tautomeric nature of unsymmetrically substituted pyrazoles can result in a mixture of N1 and N2 alkylation products, a crucial consideration in synthetic design.[4] The substituent at the N1-position profoundly influences a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. More importantly, it plays a pivotal role in the molecule's interaction with its biological target, dictating potency, selectivity, and pharmacological effect (agonist vs. antagonist). This guide will dissect these relationships across several key therapeutic areas.
N-Substituted Pyrazoles as Kinase Inhibitors: A Quest for Selectivity
Kinases are a major class of drug targets, particularly in oncology. Pyrazole-containing kinase inhibitors have shown significant promise.[5] The N-substituent is often a key handle for achieving selectivity and improving pharmacokinetic profiles.
Targeting Aurora Kinases
Aurora kinases are critical for cell cycle regulation, making them attractive targets for cancer therapy. SAR studies on pyrazole-based Aurora A kinase inhibitors have revealed that the N-substituent is crucial for potency. For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, the presence of a nitro group on the N1-phenyl ring was found to be more optimal for activity against HCT116 and MCF7 cancer cell lines than hydrogen, methyl, methoxy, or chloro substituents.[5]
Experimental Protocol: Synthesis of N-Substituted Pyrazole-4-Carboxamides
A general procedure for the synthesis of N-substituted pyrazole-4-carboxamides involves the following steps:
-
Synthesis of the Pyrazole Core: Cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine is a common method to form the pyrazole ring.[2][3] The choice of the substituted hydrazine determines the N1-substituent.
-
Vilsmeier-Haack Formylation: The pyrazole core is then formylated at the C4-position using a Vilsmeier-Haack reaction (e.g., with POCl3 and DMF) to introduce a carbaldehyde group.[3][6]
-
Oxidation: The aldehyde is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO4 or Jones reagent).
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to yield the final N-substituted pyrazole-4-carboxamide.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in cancer immunotherapy. In the development of pyrazine carboxamide pyrazoles as HPK1 inhibitors, late-stage functionalization of the pyrazole N1-position was employed to rapidly generate SAR data.[7] This approach demonstrated that N1-alkylation, such as with a methyl or difluoroethyl group, improved solubility and selectivity compared to the unsubstituted analogue.[7]
Workflow for Late-Stage N1-Functionalization of Pyrazoles
Caption: Late-stage N1-functionalization workflow for rapid SAR generation.
| N1-Substituent | Target Kinase | Key SAR Finding | Reference |
| Phenyl with NO2 | Aurora A | Nitro group enhances antiproliferative activity. | [5] |
| Methyl | HPK1 | Improves solubility and selectivity. | [7] |
| Difluoroethyl | HPK1 | Leads to an in vivo tool compound with desired pharmacodynamics. | [7] |
N-Substituted Pyrazoles as Antimicrobial Agents: Combating Resistance
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with potent antibacterial activity.[8][9]
Targeting Gram-Positive Bacteria
In a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, the nature of the substituent on the aniline moiety at the N1-position was found to be critical for antibacterial activity against Gram-positive strains.[8]
-
Protic Substituents: Compounds with protic substituents (e.g., -OH, -NH2) were inactive.[8]
-
Hydrophilic vs. Nonpolar Substituents: Hydrophilic substituents resulted in weaker activity compared to nonpolar substituents.[8]
-
Halogen Substituents: Increasing the size of halogen substituents (F < Cl < Br < I) led to increased lipophilicity and a corresponding increase in antibacterial activity.[8]
Broad-Spectrum Antibacterial Agents
For some pyrazole series, the introduction of N-heterocyclic substituents has been shown to be beneficial for broad-spectrum antibacterial activity.[9] For instance, pyrazole-derived oxazolidinones with N-heterocyclic substituents at the pyrazole ring were found to be potent antibacterial agents, with some compounds showing better activity than the antibiotic linezolid against MRSA.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Prepare an overnight culture of the bacterial strain of interest (e.g., MRSA, E. coli) in a suitable broth medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| N1-Substituent Moiety | Key SAR Finding | Target Organism | Reference |
| Phenyl with Halogens | Increased lipophilicity from larger halogens enhances activity. | Gram-positive bacteria | [8] |
| N-Heterocycles | Generally improves antibacterial potency. | MRSA | [9] |
N-Substituted Pyrazoles as Anti-inflammatory Agents: Targeting COX Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation. Many NSAIDs, such as celecoxib, feature a pyrazole core and achieve their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes.[10] The N-substituent is a critical determinant of COX-2 selectivity.
In the design of pyrazole-based COX-2 inhibitors, a common strategy is to attach a sulfonamide or a similar pharmacophore to a phenyl ring at the N1-position. This allows for specific interactions with the side pocket of the COX-2 active site, which is larger than that of COX-1. For example, in a series of pyrazole-pyridazine hybrids, trimethoxy-substituted benzylidene groups at the N-position of a pyrazolone ring resulted in potent and selective COX-2 inhibition.[11]
Logical Relationship of N-Substituent to COX-2 Selectivity
Caption: N-substituent's role in achieving COX-2 selectivity.
N-Substituted Pyrazoles as Cannabinoid Receptor Modulators
The cannabinoid receptors, CB1 and CB2, are important targets for various therapeutic indications. Pyrazole derivatives have been developed as both agonists and antagonists for these receptors. The N-substituent is a key determinant of the pharmacological profile.
For CB1 receptor antagonists, a 2,4-dichlorophenyl group at the N1-position of the pyrazole ring is a common feature, as seen in the well-known antagonist SR141716A (Rimonabant).[12][13] SAR studies have shown that this substituent is critical for potent antagonistic activity.[12][13]
In the development of peripherally selective CB1 partial agonists, replacing the indazole core of known cannabinoid agonists with a more polar pyrazole core was investigated.[14] The N-substituent was crucial for tuning potency and efficacy. An α,α-dimethylbenzyl amide substituent on the pyrazole ring was found to be important for good potency and partial agonism.[14]
| N1-Substituent | Receptor | Pharmacological Effect | Key SAR Finding | Reference |
| 2,4-Dichlorophenyl | CB1 | Antagonist | Essential for potent antagonistic activity. | [12][13] |
| α,α-Dimethylbenzyl amide | CB1 | Partial Agonist | Important for good potency and efficacy. | [14] |
Conclusion
The N-substituent of the pyrazole ring is a powerful tool for medicinal chemists to modulate the biological activity of this versatile scaffold. As demonstrated in this guide, strategic modification of the N1-substituent can lead to significant improvements in potency, selectivity, and pharmacokinetic properties across a wide range of therapeutic targets. A thorough understanding of the structure-activity relationships of N-substituted pyrazoles is essential for the rational design of novel and effective therapeutic agents. The experimental protocols and comparative data presented herein provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole Inhibitors Versus Established Therapeutics
Introduction: The Pyrazole Scaffold as a Pillar of Modern Drug Discovery
The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its synthetic accessibility and versatile bioisosteric properties have made it a cornerstone in the development of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory disorders.[1][2][4] This guide provides an in-depth, data-driven comparison of the efficacy of prominent pyrazole-based inhibitors against established drugs in their respective therapeutic classes. We will dissect the mechanistic advantages, compare quantitative performance metrics, and provide validated experimental protocols to empower researchers in their own discovery pipelines. The focus is not merely on what these molecules do, but why they are designed a certain way and how their performance is critically evaluated.
Case Study 1: Selective Kinase Inhibition in Oncology — The JAK/STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases is a critical node in cytokine signaling, and its aberrant activation is a hallmark of myeloproliferative neoplasms and inflammatory diseases.[5][6] The development of selective JAK inhibitors has revolutionized treatment for these conditions.
The Pyrazole-Based Drug: Ruxolitinib
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2 that features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[1][7] This design facilitates a type I binding mode to the active, DFG-in conformation of the kinase.[1] Its development was a landmark achievement, offering the first targeted therapy for myelofibrosis.
The Established Alternative: Hydroxyurea
Prior to the approval of JAK inhibitors, the standard of care for high-risk myelofibrosis often included cytoreductive agents like hydroxyurea. Hydroxyurea is a non-targeted ribonucleotide reductase inhibitor that slows cell proliferation but does not address the underlying driver mutations activating the JAK/STAT pathway.
Efficacy Comparison: Ruxolitinib vs. Hydroxyurea
The core directive in treating myelofibrosis is to reduce spleen volume (a hallmark of the disease) and alleviate debilitating symptoms. Here, the targeted nature of the pyrazole inhibitor Ruxolitinib demonstrates a clear advantage.
| Metric | Ruxolitinib (COMFORT-II Trial) | Hydroxyurea (Best Available Therapy) |
| Primary Endpoint | ≥35% reduction in spleen volume at 48 weeks | ≥35% reduction in spleen volume at 48 weeks |
| Patient Response | 28% | 0% |
| Mechanism | Targeted inhibition of JAK1/JAK2 signaling | Non-specific cytoreduction |
| Key Advantage | Addresses disease-driving pathway, leading to significant and sustained clinical improvements. | General reduction of cell counts. |
Data from clinical trials demonstrates that Ruxolitinib achieves clinically meaningful spleen size reduction and symptom improvement, outcomes not observed with conventional therapies like hydroxyurea.
Signaling Pathway: JAK/STAT Inhibition
The diagram below illustrates the central role of JAKs in cytokine signaling and the point of intervention for inhibitors like Ruxolitinib.
Caption: Ruxolitinib inhibits JAK phosphorylation of STAT, blocking downstream gene transcription.
Experimental Protocol: In Vitro JAK2 Kinase Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound like a pyrazole inhibitor against JAK2. The causality is clear: measuring the reduction in substrate phosphorylation directly quantifies the inhibitor's potency.
-
Plate Preparation: Dispense 5 µL of a 2x substrate solution (e.g., a biotinylated peptide substrate) into a 384-well plate.
-
Compound Addition: Add 100 nL of the test compound (serially diluted in DMSO) or DMSO control to the appropriate wells. This small volume minimizes solvent effects.
-
Enzyme Addition: Add 5 µL of a 2x JAK2 enzyme solution in kinase buffer to all wells. Pre-incubate the plate for 60 minutes at room temperature. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Reaction Initiation: Add 10 µL of a 2.5x ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for a competitive inhibitor assay. Incubate for 1 hour at room temperature.
-
Reaction Termination: Add 10 µL of a stop/detection solution (e.g., HTRF or LanthaScreen™ reagents) to quench the reaction and label the phosphorylated product.
-
Data Acquisition: Read the plate on a suitable plate reader after a 60-minute incubation. The signal generated is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Case Study 2: CDK Inhibition in HR+, HER2- Breast Cancer
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs).[8] In hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Rb pathway is often dysregulated, making it a prime therapeutic target.[9]
The Established Drug: Abemaciclib (Verzenio)
Abemaciclib is an approved, potent inhibitor of CDK4 and CDK6.[9][10] It is not a pyrazole-based compound. When used with endocrine therapy, it significantly delays disease progression in patients with HR+, HER2- advanced breast cancer.[10][11]
The Pyrazole-Based Approach
The pyrazole scaffold has been extensively explored for the development of novel CDK inhibitors, demonstrating high potency and selectivity in preclinical studies.[8][12][13] While a pyrazole-based CDK4/6 inhibitor has yet to achieve the same level of clinical success as Abemaciclib, the preclinical data for representative compounds are compelling.
Efficacy Comparison: Pyrazole Scaffolds vs. Abemaciclib
This comparison uses published preclinical data for a novel pyrazole-based CDK2 inhibitor as a representative of the class, highlighting the potential of the scaffold. CDK2 is another critical cell cycle regulator and a target of interest.[13]
| Compound | Target | Potency (Kᵢ or IC₅₀) | Source |
| Abemaciclib | CDK4 / CDK6 | 2 nM / 10 nM (IC₅₀) | Public Data |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | 5 nM (Kᵢ) | [13] |
| Compound 7d (Pyrazolo[1,5-a] pyrimidine) | CDK2/Cyclin A2 | 60% inhibition (at test conc.) | [12] |
The data shows that pyrazole-based scaffolds can achieve nanomolar potency against CDKs, comparable to approved drugs like Abemaciclib.[13] The key challenge, as with all drug development, is translating this in vitro potency into in vivo efficacy and safety.
Signaling Pathway: CDK4/6 Regulation of the Cell Cycle
This diagram shows how CDK4/6 inhibitors prevent cell cycle progression from the G1 to S phase.
Caption: CDK4/6 inhibitors block Rb phosphorylation, keeping E2F sequestered and halting cell cycle progression.
Case Study 3: Selective COX-2 Inhibition for Anti-Inflammatory Therapy
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their primary mechanism is the inhibition of cyclooxygenase (COX) enzymes.
The Pyrazole-Based Drug: Celecoxib (Celebrex)
Celecoxib is a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[14][15] The rationale behind its design was to provide the anti-inflammatory benefits of inhibiting COX-2, which is upregulated at sites of inflammation, while avoiding the gastrointestinal side effects associated with inhibiting the constitutively expressed COX-1 enzyme, which has a protective role in the gut lining.[15]
The Established Alternative: Ibuprofen
Ibuprofen is a widely used, non-selective NSAID. It inhibits both COX-1 and COX-2, making it effective for pain and inflammation but also carrying a higher risk of gastrointestinal complications, such as ulcers and bleeding, compared to selective inhibitors.
Efficacy Comparison: Celecoxib vs. Ibuprofen
| Metric | Celecoxib | Ibuprofen |
| Mechanism | Selective COX-2 Inhibition | Non-selective COX-1 & COX-2 Inhibition |
| Anti-inflammatory Efficacy | Comparable to non-selective NSAIDs | Effective |
| Gastrointestinal Safety | Significantly lower incidence of GI ulcers and bleeding | Higher incidence of GI side effects |
| Key Structural Feature | Diaryl-substituted pyrazole | Propionic acid derivative |
The key takeaway is that the pyrazole-based structure of Celecoxib enables a selective inhibition profile that translates directly to an improved safety profile without compromising anti-inflammatory efficacy.[14][15]
Biochemical Pathway: COX-1 vs. COX-2 in Prostaglandin Synthesis
This workflow illustrates the differential roles of COX-1 and COX-2 and the specific action of a selective inhibitor.
Caption: Celecoxib selectively inhibits COX-2, reducing inflammation while sparing the protective functions of COX-1.
Experimental Protocol: Cell-Based COX-2 Inhibition Assay
This protocol uses a cellular system to measure COX-2 activity, providing a more physiologically relevant context than a purely enzymatic assay.
-
Cell Culture: Plate a suitable cell line (e.g., A549 human lung carcinoma cells) in a 96-well plate and grow to confluence.
-
Induction of COX-2: Treat the cells with an inflammatory stimulus, such as Interleukin-1β (IL-1β), for 18-24 hours to induce the expression of the COX-2 enzyme. This step is crucial for differentiating COX-2 activity from basal COX-1 activity.
-
Inhibitor Treatment: Remove the induction media. Add fresh media containing the serially diluted pyrazole test compound or vehicle control (DMSO). Pre-incubate for 30 minutes.
-
Substrate Addition: Add arachidonic acid (the natural substrate for COX enzymes) to all wells to initiate prostaglandin synthesis. Incubate for 15-30 minutes.
-
Sample Collection: Collect the cell culture supernatant, which now contains the prostaglandin products.
-
Quantification: Measure the concentration of Prostaglandin E₂ (PGE₂) in the supernatant using a validated method, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percent inhibition of PGE₂ production at each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response curve.
Conclusion
The pyrazole scaffold is undeniably a versatile and powerful tool in the arsenal of medicinal chemists. As demonstrated through the case studies of Ruxolitinib and Celecoxib, its structural properties can be leveraged to achieve high potency and, critically, selectivity for the intended biological target. This selectivity often translates into superior efficacy and improved safety profiles when compared to older, less-targeted drugs. While preclinical pyrazole inhibitors for targets like CDKs also show immense promise, the journey to clinical success requires rigorous evaluation. The experimental workflows and comparative data presented in this guide are intended to provide researchers with a robust framework for assessing the true potential of novel pyrazole-based inhibitors in their own drug discovery endeavors.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abemaciclib (Verzenio™), a Novel CDK4/6 Inhibitor, in the Treatment of Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer [ahdbonline.com]
- 10. breastcancer.org [breastcancer.org]
- 11. lbbc.org [lbbc.org]
- 12. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
